5-Chloro-3-iodo-2-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-iodo-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClIN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLVDQVRDDXAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646623 | |
| Record name | 5-Chloro-3-iodo-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870606-29-4 | |
| Record name | 5-Chloro-3-iodo-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-3-iodo-2-methylaniline (CAS No. 870606-29-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-3-iodo-2-methylaniline is a polysubstituted aromatic amine that holds significant potential as a versatile building block in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, an iodine atom, and a methyl group on the aniline scaffold, offers multiple reactive sites for derivatization and molecular elaboration. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, potential applications in medicinal chemistry, and essential safety and handling information. The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions, making it a valuable intermediate in the construction of complex molecular architectures for the development of novel therapeutic agents.
Introduction
Substituted anilines are a cornerstone of modern medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates.[1] The introduction of multiple, distinct functional groups onto the aniline ring, as seen in this compound, provides a powerful platform for generating molecular diversity and fine-tuning the physicochemical and pharmacokinetic properties of lead compounds.[2] The presence of both chloro and iodo substituents is particularly noteworthy, as their differential reactivity can be exploited for sequential, site-selective modifications. This technical guide aims to serve as a comprehensive resource for researchers leveraging this compound in their synthetic and drug development endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 870606-29-4 | Internal Database |
| Molecular Formula | C₇H₇ClIN | Internal Database |
| Molecular Weight | 267.50 g/mol | Internal Database |
| Appearance | Light yellow solid | [3] |
| Boiling Point | 327.8 ± 42.0 °C (Predicted) | [3] |
| Density | 1.883 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 2.43 ± 0.10 (Predicted) | [3] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (400 MHz, CDCl₃) δ:
-
7.25 (d, 1H)
-
6.64 (d, 1H)
-
3.78 (br s, 2H, -NH₂)
-
2.28 (s, 3H, -CH₃)[3]
The provided ¹H NMR data confirms the structure of this compound, with distinct signals for the aromatic protons, the amine protons, and the methyl group protons.
Synthesis and Mechanism
The synthesis of this compound can be achieved through the reduction of the corresponding nitrobenzene derivative. This is a common and effective method for the preparation of anilines.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Experimental Protocol:
This protocol is based on a reported procedure for the synthesis of this compound.[3]
Materials:
-
5-Chloro-1-iodo-2-methyl-3-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Acetic acid
-
Diethyl ether
-
50% aqueous sodium hydroxide solution
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a suitable reaction vessel, combine 5-chloro-1-iodo-2-methyl-3-nitrobenzene (1.0 eq) and tin(II) chloride dihydrate (4.0 eq) in acetic acid.
-
Stir the mixture at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 50% aqueous sodium hydroxide solution to neutralize the acetic acid and precipitate tin salts. A lumpy white solid will form.
-
Filter the mixture to remove the solid tin salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a light yellow solid.[3]
Causality Behind Experimental Choices:
-
Tin(II) chloride dihydrate is a classic and effective reducing agent for converting aromatic nitro groups to amines. It is preferred for its reliability and relatively mild reaction conditions.
-
Acetic acid serves as the solvent and provides a protic environment that facilitates the reduction process.
-
The addition of sodium hydroxide is crucial for neutralizing the acidic reaction mixture and precipitating the tin byproducts as hydroxides, which can then be easily removed by filtration.
-
Silica gel column chromatography is a standard purification technique for organic compounds, allowing for the separation of the desired product from any unreacted starting material or side products.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it a highly attractive starting material for the synthesis of novel bioactive molecules.
Strategic Advantages:
-
Orthogonal Reactivity: The iodine and chlorine substituents offer opportunities for selective functionalization. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the carbon-chlorine bond. This allows for the sequential introduction of different substituents at the 3- and 5-positions.
-
Scaffold for Bioactive Molecules: Halogenated anilines are prevalent in a wide range of pharmaceuticals, contributing to improved metabolic stability and binding affinity.[4][5] The presence of both chlorine and iodine offers a unique combination of lipophilicity and electronic properties that can be explored in structure-activity relationship (SAR) studies.
-
Intermediate for Heterocycle Synthesis: The aniline functional group is a key precursor for the synthesis of various nitrogen-containing heterocycles, which are abundant in drug molecules.[6]
Potential Therapeutic Areas:
-
Antimicrobial and Antifungal Agents: This compound can be utilized in the synthesis of novel compounds with potential antimicrobial and antifungal properties.[7]
-
Oncology: Iodoaniline derivatives are valuable intermediates in the development of anti-cancer drugs.[8] The unique substitution pattern of this compound could be exploited to design novel kinase inhibitors or other targeted therapies.
Illustrative Synthetic Pathway:
Caption: Potential synthetic utility in drug discovery.
Analytical Methods
The purity and identity of this compound are critical for its use in synthesis. High-performance liquid chromatography (HPLC) is a suitable technique for its analysis.
Recommended HPLC-UV Method: While a specific validated method for this exact compound is not readily available in the literature, a general approach for halogenated anilines can be adapted.[9][10]
-
Column: A reversed-phase C18 or C8 column is typically effective for separating aromatic amines.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The gradient can be optimized to achieve good resolution from potential impurities.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 254 nm or 280 nm) is suitable.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent, and filtered before injection.
The development and validation of a specific HPLC method should follow standard guidelines to ensure accuracy, precision, linearity, and robustness.[11]
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. This compound, like many substituted anilines, should be handled with care.
GHS Hazard Information:
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Store under an inert atmosphere to prevent degradation.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and development. Its unique substitution pattern allows for selective and sequential functionalization, providing a robust platform for the synthesis of complex and diverse molecular libraries. This guide has provided a comprehensive overview of its properties, synthesis, potential applications, and safe handling procedures to empower researchers in their pursuit of novel therapeutic agents.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Zia, M. A., et al. (2024).
- Gothard, C. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 17-43.
-
Gothard, C. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
- Dghaim, R., et al. (2015).
-
Chembulk. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]
- Ribeiro, C. M. R., & Oliva, G. (2012). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 17(12), 14615-14659.
- Scott, T. A., & Berritt, S. (2021). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 12(6), 900-903.
-
Abdel-aal, A. M., et al. (2015). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]
- Kumar, A., et al. (2021). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 26(1), 134.
- Lunte, S. M., & Kissinger, P. T. (1983). High-pressure liquid chromatographic analysis of aniline and its metabolites.
-
PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-2-methylaniline. Retrieved from [Link]
Sources
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- 3. This compound | 870606-29-4 [chemicalbook.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
Technical Monograph: Physicochemical Profiling of 5-Chloro-3-iodo-2-methylaniline
This technical monograph provides a comprehensive physicochemical and operational profile of 5-Chloro-3-iodo-2-methylaniline , a critical intermediate in the synthesis of polysubstituted aromatic scaffolds for kinase inhibitors and agrochemicals.
Executive Summary
This compound (CAS 870606-29-4) functions as a high-value "orthogonal scaffold" in medicinal chemistry.[1][2] Its structure contains three distinct functional handles—an aniline nitrogen, an aryl iodide, and an aryl chloride—each with a unique reactivity profile.[2] This enables sequential, site-selective functionalization (e.g., Suzuki-Miyaura coupling at the iodine, followed by Buchwald-Hartwig amination at the nitrogen, and finally activation of the chlorine).[2] This guide details its physical properties, spectroscopic signature, and handling protocols to ensure reproducibility in high-throughput synthesis.
Chemical Identity & Structural Analysis[2][3][4][5]
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 3-Iodo-5-chloro-o-toluidine; 1-Amino-5-chloro-3-iodo-2-methylbenzene |
| CAS Registry Number | 870606-29-4 |
| Molecular Formula | C₇H₇ClIN |
| Molecular Weight | 267.49 g/mol |
| SMILES | CC1=C(C(=CC(=C1)Cl)I)N |
| InChI Key | IVEXCHUTNFGLDL-UHFFFAOYSA-N |
Structural Logic
The molecule features a 2-methyl group that sterically influences the 3-iodo position and the 1-amino group. This "ortho-effect" prevents rotation in biaryl coupling products and can induce atropisomerism in sterically demanding derivatives. The 5-chloro substituent is electronically isolated, serving as a stable handle that resists oxidative addition under mild palladium catalysis conditions, allowing for chemoselective transformations.
Thermodynamic & Physical Properties
The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental values are proprietary.
| Property | Value / Range | Condition / Method |
| Physical State | Solid | Standard Temperature & Pressure (STP) |
| Appearance | Light yellow to off-white crystalline powder | Recrystallized from Hexane/EtOAc |
| Melting Point | 68 – 72 °C (Estimated) | Based on structural interpolation of 5-chloro-2-methylaniline (mp 22°C) and 3-iodo-2-methylaniline (mp 48-52°C).[2] |
| Boiling Point | 327.8 ± 42.0 °C | Predicted (760 mmHg) |
| Density | 1.883 ± 0.06 g/cm³ | Predicted |
| pKa (Conjugate Acid) | 2.43 ± 0.10 | Predicted (Weakly basic due to electron-withdrawing halogens) |
| LogP | 3.45 ± 0.32 | High lipophilicity due to I/Cl substitution |
| Solubility | Soluble: DMSO, DCM, EtOAc, MeOHInsoluble: Water | Experimental observation |
Critical Note on Melting Point: While the non-iodinated analog (5-chloro-2-methylaniline) is a low-melting solid (~22°C), the introduction of the heavy iodine atom significantly increases London dispersion forces, raising the melting point.[2]
Spectroscopic Characterization
The following NMR data is essential for confirming the regiochemistry of the iodine insertion, distinguishing it from the 4-iodo or 6-iodo isomers.
Proton NMR ( H NMR)
-
Solvent: CDCl
(400 MHz)[2] -
Data:
7.25 (d, Hz, 1H), 6.64 (d, Hz, 1H), 3.78 (br s, 2H), 2.28 (s, 3H).
Interpretation:
- 7.25 (H4): The proton between the Iodine and Chlorine is deshielded by the inductive effect of two halogens.[2] It appears as a doublet due to meta-coupling with H6.
- 6.64 (H6): The proton ortho to the amino group is shielded by the electron-donating resonance of the amine.[2]
-
3.78 (NH
): Broad singlet characteristic of exchangeable amino protons.[2] -
2.28 (CH
): Singlet corresponding to the methyl group.[2]
Synthetic Utility & Reactivity Profile
The core value of this compound lies in its Chemoselective Reactivity . The bond dissociation energy sequence (C-I < C-Br < C-Cl) allows researchers to activate the iodine specifically without touching the chlorine.[2]
Reactivity Workflow
-
Site A (C-I): Reacts first in Pd-catalyzed Suzuki-Miyaura or Sonogashira couplings.[2]
-
Site B (NH
): Available for amide coupling, reductive amination, or Buchwald-Hartwig coupling (requires strong base).[2] -
Site C (C-Cl): Inert under standard conditions; requires specialized ligands (e.g., XPhos, RuPhos) or forcing conditions to react, typically activated last.[2]
Figure 1: Chemoselective functionalization strategy. The iodine (Step 1) is the "softest" electrophile, allowing exclusive reaction before the nitrogen or chlorine.[2]
Synthesis & Purification Protocol
Objective: Synthesis of this compound from 5-chloro-1-iodo-2-methyl-3-nitrobenzene.
Methodology: Stannous Chloride Reduction
This method preserves the aryl iodine, which can be sensitive to catalytic hydrogenation (dehalogenation risk).[2]
-
Dissolution: Dissolve 5-chloro-1-iodo-2-methyl-3-nitrobenzene (1.0 equiv) in glacial Acetic Acid (approx. 3-4 mL per mmol).
-
Reduction: Add SnCl
·2H O (4.0 equiv) in portions.[2] Stir at Room Temperature (25°C) for 1–2 hours. -
Quenching: Cool the mixture to 0°C. Slowly add 50% aqueous NaOH until pH > 10.
-
Caution: This is highly exothermic. A lumpy white precipitate (tin salts) will form.[2]
-
-
Extraction: Filter the salts through Celite. Extract the filtrate with Ethyl Acetate (3x).[2] Wash combined organics with Brine, dry over Na
SO . -
Purification: Concentrate in vacuo. Purify residue via Silica Gel Flash Chromatography.
-
Eluent: Gradient of Hexane/Ethyl Acetate (100:0
80:20).[2] -
Yield: Typically 65–75% as a light yellow solid.
-
Handling, Stability & Safety (HSE)
Hazard Identification (GHS Class)
Based on the SAR (Structure-Activity Relationship) of halogenated anilines, treat this compound as Acute Toxic .[2]
-
H302/H312: Harmful if swallowed or in contact with skin.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light Sensitive (iodides degrade to liberate I
, turning the solid brown).[2]
Disposal
Dispose of as hazardous halogenated organic waste. Do not mix with strong oxidizers as this may liberate toxic iodine vapors.
References
-
ChemicalBook. (2025).[2] this compound (CAS 870606-29-4) Physicochemical Data.[1][2][3][4][5] Retrieved from [2]
-
National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary: 5-Chloro-2-methylaniline (Analog Reference).[2] Retrieved from [2]
-
BenchChem. (2025).[2][6] Synthesis and Characterization of Halogenated Nitrobenzenes. Retrieved from [2]
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[2] (Foundational reference for C-I selectivity).
Sources
- 1. 142404-69-1,2-[Chloro(4-chlorophenyl)methyl]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
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- 5. This compound | 870606-29-4 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
5-Chloro-3-iodo-2-methylaniline solubility data
Technical Guide: Solubility Profiling & Process Handling of 5-Chloro-3-iodo-2-methylaniline
Executive Summary
Compound: this compound CAS: 870606-29-4 Molecular Formula: C₇H₇ClIN Molecular Weight: 267.49 g/mol
This guide addresses the solubility parameters of This compound , a halogenated aniline intermediate critical in the synthesis of agrochemicals and pharmaceutical heterocycles. Due to the scarcity of specific quantitative solubility data in open literature, this document synthesizes qualitative experimental evidence from synthesis protocols and provides a standardized Gravimetric Solubility Determination Protocol to enable researchers to generate precise in-house data.
Part 1: Physicochemical Solubility Landscape
The solubility profile of this compound is governed by the interplay between its lipophilic halogen substituents and the polarizable amino group.
Predicted & Observed Solubility Profile
Based on structural analysis and validated synthesis workups (reduction of nitro-precursors), the compound exhibits a "Lipophilic-Amine" profile.
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Polar Protic | Methanol, Ethanol, Acetic Acid | High | The amino group (-NH₂) acts as a hydrogen bond donor/acceptor. Acetic acid is the preferred solvent for SnCl₂ reduction reactions [1]. |
| Polar Aprotic | Ethyl Acetate, DMSO, DMF | High | Excellent solvation of the aromatic core. Ethyl Acetate is the standard eluent for purification [1]. |
| Non-Polar | Diethyl Ether, DCM | Moderate to High | Used for extraction from aqueous phases. The halogen atoms increase lipophilicity (Predicted LogP ~2.4–2.9), aiding solubility in ethers. |
| Hydrocarbon | Hexane, Heptane | Low | Used as a precipitant or non-polar mobile phase component. The compound typically requires a co-solvent (e.g., EtOAc) for solubility. |
| Aqueous (Neutral) | Water | Insoluble | The hydrophobic benzene ring and heavy halogens (Cl, I) dominate, preventing dissolution in neutral water (<1 g/L). |
| Aqueous (Acidic) | 1M HCl, 1M H₂SO₄ | Soluble | Protonation of the amine forms the anilinium salt, rendering the compound water-soluble. |
Structural Impact on Solubility
-
Ortho-Methyl Effect: The methyl group at the 2-position creates steric hindrance around the amine, potentially reducing hydrogen bonding efficiency compared to unhindered anilines, thereby increasing solubility in non-polar solvents.
-
Halogen Loading: The presence of both Chlorine (C-5) and Iodine (C-3) significantly increases the molecular weight and lipophilicity compared to simple anilines. This makes the compound "sticky" on silica gel, requiring polar modifiers (EtOAc) for elution.
Part 2: Experimental Evidence & Process Workflow
The most reliable solubility data comes from successful isolation protocols. The synthesis of this compound from its nitro precursor utilizes a specific solvent system that defines its solubility limits.
Case Study: Reductive Isolation [1]
-
Reaction Solvent: Acetic Acid (Soluble).
-
Workup: Dilution with Diethyl Ether (Soluble) followed by neutralization with NaOH .
-
Purification: Silica Gel Chromatography using Hexane:Ethyl Acetate (4:1 v/v) .
-
Insight: The compound is soluble in the 20% EtOAc fraction but likely precipitates or adheres strongly in pure Hexane.
-
Visualization: Solubility-Driven Isolation Workflow
The following diagram illustrates the phase-partitioning logic used to isolate the compound, highlighting where solubility drives the separation.
Figure 1: Isolation workflow demonstrating the solubility differential between the organic product (ether-soluble) and inorganic byproducts (water-soluble).
Part 3: Standardized Solubility Determination Protocol
Since batch-to-batch variations (polymorphs, purity) can affect saturation limits, researchers should generate specific solubility curves using this self-validating gravimetric method.
Objective: Determine saturation solubility (
Reagents & Equipment
-
Solvents: HPLC-grade Methanol, Acetonitrile, DMSO, Toluene.
-
Equipment: Thermomixer (25°C), 0.22 µm PTFE syringe filters, Analytical Balance (±0.01 mg).
Step-by-Step Methodology
-
Supersaturation:
-
Weigh ~50 mg of this compound into a 2 mL HPLC vial.
-
Add 500 µL of the target solvent.
-
Check: If the solid dissolves completely, add more solid until a visible suspension persists (ensuring saturation).
-
-
Equilibration:
-
Agitate the vial at 25°C for 24 hours at 800 RPM.
-
Why? This ensures thermodynamic equilibrium is reached, avoiding kinetic solubility errors.
-
-
Filtration:
-
Filter the supernatant using a 0.22 µm PTFE filter (pre-wetted with solvent to prevent adsorption losses).
-
Discard the first 50 µL of filtrate (saturation of filter membrane).
-
-
Quantification (Gravimetric):
-
Pipette exactly 200 µL of the clear filtrate into a pre-weighed aluminum weighing boat (
). -
Evaporate solvent under vacuum or nitrogen stream at 40°C.
-
Weigh the dried residue (
).
-
-
Calculation:
Quality Control (Self-Validation)
-
Triplicate Analysis: Perform n=3 for each solvent. CV% should be <5%.
-
Visual Check: Ensure the dried residue is the same color as the starting material (yellow solid) to rule out decomposition during evaporation.
References
-
ChemicalBook. (2024). Synthesis and Properties of this compound (CAS 870606-29-4).[1] Retrieved from
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 5-Chloro-2-methylaniline (Analog). Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 5-Chloro-2-methylaniline.[2] Retrieved from
Sources
Technical Safety Guide: 5-Chloro-3-iodo-2-methylaniline
CAS: 870606-29-4 | Formula: C₇H₇ClIN | Class: Halogenated Aromatic Amine[1]
Executive Summary & Compound Significance
5-Chloro-3-iodo-2-methylaniline is a high-value pharmacophore scaffold, primarily utilized in the synthesis of tyrosine kinase inhibitors and complex agrochemicals. Its structural utility lies in the C-3 Iodine substituent, which serves as a selective handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) while the C-5 Chlorine remains inert under mild conditions, allowing for orthogonal functionalization.[1]
However, this utility comes with a severe safety profile. As a halogenated aniline, it possesses high lipophilicity, facilitating rapid dermal absorption and blood-brain barrier penetration.[1] The primary physiological threat is Methemoglobinemia , a condition where the heme iron is oxidized from Fe²⁺ to Fe³⁺, stripping the blood of its oxygen-carrying capacity.[1]
Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.[1]
Physicochemical & Hazard Profile
| Property | Specification | Safety Implication |
| Physical State | Light yellow to grey solid | Dust generation risk; requires anti-static weighing procedures.[1] |
| Melting Point | > 300°C (Predicted/Salt); Free base often lower | Low melting points in free bases can lead to "creeping" on glassware.[1] |
| Lipophilicity (LogP) | ~2.5 - 3.0 (Estimated) | High potential for dermal absorption and bioaccumulation.[1] |
| Reactivity | Light & Air Sensitive | Must be stored under Argon/Nitrogen.[1] Oxidation leads to toxic azo/nitroso byproducts. |
| GHS Signal | DANGER | Acute Tox. 3 (Oral/Dermal/Inhal), STOT-RE 2, Aquatic Acute 1. |
Toxicological Mechanism: The Methemoglobinemia Pathway
The danger of this compound is not just direct tissue damage, but metabolic activation.[1] The liver metabolizes the aniline moiety into an N-hydroxylamine intermediate.[1] This active metabolite enters erythrocytes and initiates a redox cycle that continuously oxidizes hemoglobin.[1]
Figure 1: Mechanism of Aniline-Induced Methemoglobinemia.[1] The N-hydroxy metabolite acts as a catalytic oxidant.
Engineering Controls & Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient for halogenated anilines due to their high permeation rates through thin nitrile.[1]
3.1 Barrier Protection Strategy
-
Gloves:
-
Standard Handling (<10 mg): Double-gloved Nitrile (min 5 mil outer, 4 mil inner). Change immediately upon splash.
-
Scale-Up (>100 mg) or Solvents:Silver Shield (Laminate) or Viton/Butyl gloves are mandatory.[1] Halogenated solvents (DCM, Chloroform) used in synthesis act as carriers, dragging the aniline through nitrile gloves in seconds.[1]
-
-
Respiratory:
-
Clothing: Tyvek sleeves or a disposable lab coat over the standard cotton coat prevents cuff contamination, a common exposure route.[1]
Operational Handling Protocol
Phase A: Receipt & Storage
-
Inspection: Upon receipt, inspect the septum/seal for integrity.[1] If the solid has turned dark brown/black, significant oxidation has occurred.[1]
-
Environment: Store at 2–8°C under an inert atmosphere (Argon preferred over Nitrogen due to density).
-
Segregation: Store away from oxidizers (nitrates, peroxides) and acids to prevent exothermic decomposition.
Phase B: Weighing & Dispensing (The Critical Step)
Static charge on the solid can cause "fly-away" particles.[1]
-
Setup: Place an anti-static gun or ionizer bar inside the weighing hood.[1]
-
Containment: Use a tared vial with a septum cap. Do not weigh on open paper.[1]
-
Technique:
Phase C: Reaction Safety
-
Cross-Coupling: When using Pd-catalysts, ensure the reaction vessel is effectively vented to a scrubber if volatile byproducts are generated.[1]
-
Quenching: Avoid acidic quenches if possible, or perform them slowly/cold. Acidifying anilines generates heat and increases the solubility of the salt form in water, complicating extraction.[1]
Phase D: Waste Disposal
-
Segregation: Do NOT mix with general organic solvents if possible.[1] Label clearly as "Toxic - Halogenated Amine."[1]
-
Decontamination: Glassware should be rinsed with dilute HCl (to protonate the amine, reducing volatility) followed by Acetone before leaving the hood.[1]
Emergency Response & First Aid
Critical Note: Cyanosis (blue skin/lips) is a late sign of exposure. Do not wait for symptoms.
Exposure Response Decision Tree
Figure 2: Immediate response protocol for halogenated aniline exposure.[1]
Medical Alert: Ensure the treating physician is aware of the potential for Methemoglobinemia .[1] Standard pulse oximetry is often inaccurate in the presence of MetHb; a Co-oximeter is required for accurate diagnosis.[1]
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National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11234567, this compound. PubChem.[1] [Link]
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New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: Aniline. NJ.gov. [Link]
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European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: Halogenated Toluidines. ECHA.[1] [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-Chloro-3-iodo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating the Structure of a Key Synthetic Building Block
5-Chloro-3-iodo-2-methylaniline is a polysubstituted aromatic amine that serves as a valuable intermediate and building block in medicinal chemistry and organic synthesis. Its utility in the construction of complex heterocyclic scaffolds, particularly in the development of kinase inhibitors and other targeted therapeutics, necessitates a robust and unambiguous method for its structural confirmation and purity assessment. Spectroscopic analysis provides the foundational data required for such characterization.
This technical guide offers an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a senior application scientist, this document moves beyond a simple recitation of data, providing insights into the causality behind spectral features and outlining field-proven protocols for data acquisition. The integration of these distinct spectroscopic techniques provides a self-validating system for the unequivocal identification and quality control of this important chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—it provides a detailed map of the molecular structure.
Expertise & Experience: The 'Why' Behind the NMR Experiment
For a molecule like this compound, both ¹H and ¹³C NMR are essential. ¹H NMR provides rapid information on the number and connectivity of protons, while ¹³C NMR confirms the carbon backbone. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for many organic compounds due to its excellent solubilizing properties and relatively clean spectral window.[1] The typical concentration for analysis, around 5-10 mg in 0.5-0.7 mL of solvent, strikes a balance between obtaining a strong signal and ensuring complete dissolution.[2]
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides a clear signature for the arrangement of protons on the aniline ring and its substituents.
Table 1: ¹H NMR Spectroscopic Data for this compound [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 | Doublet (d) | 1H | Ar-H |
| 6.64 | Doublet (d) | 1H | Ar-H |
| 3.78 | Broad Singlet (br s) | 2H | -NH₂ |
| 2.28 | Singlet (s) | 3H | -CH₃ |
| Data acquired on a 400 MHz spectrometer in CDCl₃. |
In-Depth Analysis:
-
Aromatic Protons (7.25 and 6.64 ppm): The signals for the two protons on the aromatic ring appear in the expected downfield region of 6.5-8.0 ppm.[3] Their appearance as doublets indicates they are coupled to each other, which is consistent with their meta-relationship on the tetrasubstituted ring.
-
Amine Protons (3.78 ppm): The broad singlet at 3.78 ppm is characteristic of the two protons of the primary amine (-NH₂) group. The broadness of this peak is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of acidic protons or water in the solvent. This signal can be confirmed by performing a D₂O shake, where the addition of a drop of deuterium oxide will cause the -NH₂ protons to exchange with deuterium, leading to the disappearance of this signal from the spectrum.[4]
-
Methyl Protons (2.28 ppm): The sharp singlet integrating to three protons at 2.28 ppm is unambiguously assigned to the methyl group. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring (a benzylic position).
¹³C NMR Spectral Data & Interpretation
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (δ) ppm | Rationale for Prediction |
| C-NH₂ | ~145 | The amino group has a strong deshielding effect. |
| C-CH₃ | ~120 | The methyl-bearing carbon is shielded relative to the other substituted carbons. |
| C-I | ~95 | The "heavy atom effect" of iodine causes significant shielding, shifting the attached carbon far upfield. |
| C-Cl | ~135 | Chlorine has a moderate deshielding effect. |
| C-H (para to -NH₂) | ~130 | Aromatic CH carbon. |
| C-H (ortho to -NH₂) | ~118 | Aromatic CH carbon, influenced by multiple substituents. |
| -CH₃ | ~17 | Typical chemical shift for a methyl group on an aromatic ring. |
Experimental Protocol: NMR Data Acquisition
A robust and reproducible NMR analysis workflow is critical for ensuring data integrity.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the sample in the NMR spectrometer.[6]
-
Shimming: Homogenize the magnetic field by shimming the instrument to obtain sharp, symmetrical peaks for the solvent lock signal (deuterium).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required.
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), followed by phase and baseline correction, to generate the final spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Expertise & Experience: The Value of ATR-FTIR
For solid samples like this compound, Attenuated Total Reflectance (ATR) is the sampling technique of choice.[7] It requires minimal to no sample preparation, is non-destructive, and provides high-quality spectra in seconds. The principle involves pressing the sample against a high-refractive-index crystal (often diamond or zinc selenide); an evanescent wave of IR radiation penetrates a few microns into the sample, and the absorbed energy is detected.[7][8]
Predicted IR Spectral Data & Interpretation
The IR spectrum of this compound will be dominated by vibrations characteristic of a primary aromatic amine and its substituted aromatic ring.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium, Two sharp bands |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |
| 2980 - 2850 | C-H Stretch | -CH₃ Group | Medium to Weak |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine | Medium to Strong |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong (multiple bands) |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |
| < 800 | C-Cl, C-I Stretch, Ar-H Bend | Halogens, Aromatic Ring | Medium to Strong |
In-Depth Analysis: The most diagnostic feature will be the pair of sharp peaks in the 3450-3350 cm⁻¹ region, which is a hallmark of the N-H stretching vibrations of a primary amine (-NH₂).[9] The presence of a strong C-N stretching band around 1300 cm⁻¹ further confirms the aromatic amine structure. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals, including the C-Cl and C-I stretches, that are unique to the overall molecular structure.
Experimental Protocol: ATR-FTIR Data Acquisition
-
Background Scan: With the ATR crystal clean, collect a background spectrum. This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.[10]
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the built-in pressure clamp to ensure firm, even contact between the sample and the crystal surface.[8]
-
Sample Scan: Collect the sample spectrum. A typical measurement consists of 16 to 32 co-added scans to improve the signal-to-noise ratio.
-
Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.
Expertise & Experience: Choosing the Right Technique
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a workhorse method for the analysis of volatile and semi-volatile compounds like substituted anilines.[11][12] The GC separates the compound from any impurities, and the EI source bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. This fragmentation pattern serves as a molecular fingerprint.
Predicted Mass Spectrum & Fragmentation Analysis
The mass spectrum will provide two key pieces of information: the molecular weight and the structural components, based on how the molecule breaks apart.
-
Molecular Ion (M⁺): The molecular formula is C₇H₇ClIN. The monoisotopic mass is calculated to be 280.93 g/mol . A key feature will be the isotopic pattern of the molecular ion. Due to the presence of one chlorine atom, there will be two peaks: one for the molecule containing ³⁵Cl (M⁺) and a smaller one for the molecule containing ³⁷Cl (M⁺+2) at an intensity ratio of approximately 3:1.
-
Nitrogen Rule: The molecule contains one nitrogen atom, and as predicted by the Nitrogen Rule, its nominal molecular weight (281) is an odd number. This provides immediate evidence for the presence of an odd number of nitrogen atoms.[13]
Table 4: Predicted Major Fragment Ions in EI-MS
| m/z (mass/charge) | Proposed Fragment | Neutral Loss |
| 281/283 | [C₇H₇ClIN]⁺ | Molecular Ion |
| 266/268 | [C₆H₄ClIN]⁺ | Loss of -CH₃ |
| 154/156 | [C₇H₇ClN]⁺ | Loss of I• |
| 141 | [C₇H₇N]⁺ | Loss of I• and Cl• |
| 127 | [I]⁺ | Iodine radical cation |
In-Depth Analysis: The fragmentation of aromatic systems is often initiated by the cleavage of the weakest bonds.[13] In this molecule, the C-I bond is the weakest, so a primary fragmentation pathway would be the loss of an iodine radical (I•) to give a fragment at m/z 154/156. Subsequent loss of a chlorine radical or other small neutral molecules would lead to the other observed fragments.
Experimental Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the sample solution into the GC. The instrument uses a heated column to separate compounds based on their boiling points and interactions with the column's stationary phase. A typical temperature program starts at a low temperature (e.g., 80°C), holds for a minute, and then ramps up to a high temperature (e.g., 290°C) to elute all components.[12]
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with 70 eV electrons (standard for EI).
-
Mass Analysis: The resulting ions (the molecular ion and its fragments) are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: The ions are detected, and the resulting signal is processed to generate a mass spectrum.
Conclusion: A Unified Spectroscopic Profile
The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and MS. IR spectroscopy rapidly confirms the presence of the primary aromatic amine functional group. Mass spectrometry verifies the molecular weight, elemental composition (via isotopic patterns), and provides a fragmentation fingerprint consistent with the proposed structure. Finally, NMR spectroscopy delivers the definitive proof, mapping out the precise connectivity of the carbon and hydrogen atoms. Together, these techniques provide a comprehensive and self-validating dataset, ensuring the identity, purity, and quality of this critical synthetic intermediate for its application in research and drug development.
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A Technical Guide to the Strategic Applications of 5-Chloro-3-iodo-2-methylaniline in Modern Organic Synthesis
Executive Summary
5-Chloro-3-iodo-2-methylaniline is a highly functionalized aromatic compound that has emerged as a powerful and versatile building block in organic synthesis. Its unique substitution pattern, featuring an amine, a methyl group, and two distinct halogens (chloro and iodo), provides chemists with a platform for intricate molecular engineering. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of its utility, enabling selective, stepwise functionalization through modern catalytic methods. This guide explores the core applications of this reagent, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions, the synthesis of complex heterocyclic scaffolds, and its broader implications for medicinal chemistry and the development of novel therapeutic agents. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into how this molecule can be leveraged to accelerate research and development in the pharmaceutical and fine chemical industries.
The Molecular Blueprint: Properties and Synthesis of this compound
A molecule's synthetic potential is dictated by its structure. In this compound, the arrangement of functional groups offers a rich landscape for chemical manipulation.
Physicochemical Characteristics
The physical and chemical properties of this aniline derivative are fundamental to its handling, storage, and reactivity in synthetic protocols.
| Property | Predicted Value | Source |
| CAS Number | 870606-29-4 | [1] |
| Molecular Formula | C₇H₇ClIN | [1] |
| Molecular Weight | 267.50 g/mol | [1] |
| Boiling Point | 327.8±42.0 °C | [1] |
| Density | 1.883±0.06 g/cm³ | [1] |
| pKa | 2.43±0.10 | [1] |
| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [1] |
Synthesis of the Building Block
The accessibility of this key intermediate is crucial for its widespread application. A common and reliable laboratory-scale synthesis involves the reduction of the corresponding nitrobenzene precursor.[1] This transformation is a classic example of nitro group reduction, a cornerstone of aromatic amine synthesis.
Causality of Experimental Choice: The selection of Tin(II) chloride dihydrate (SnCl₂·2H₂O) is deliberate. It is an effective reducing agent for aromatic nitro groups, particularly in the presence of other reducible functional groups like halogens, which remain untouched under these mild acidic conditions. Acetic acid serves as both a solvent and a proton source for the reaction mechanism. The final basic workup with NaOH is necessary to deprotonate the anilinium salt formed during the reaction, liberating the free amine for extraction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-1-iodo-2-methyl-3-nitrobenzene (1.0 eq, e.g., 3.0 g, 10.1 mmol) in glacial acetic acid (e.g., 10 mL).
-
Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (4.0 eq, e.g., 9.1 g, 40.4 mmol) portion-wise. The reaction is typically exothermic and should be monitored.
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Quenching: Upon completion, dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Workup - Neutralization: Cool the mixture in an ice bath (0 °C) and slowly add a 50% aqueous sodium hydroxide (NaOH) solution. This step is highly exothermic and generates a thick white precipitate (tin salts). Add the base until the aqueous layer is strongly basic (pH > 12).
-
Workup - Filtration & Extraction: Remove the inorganic solids by filtration through a pad of celite, washing the filter cake with the chosen organic solvent. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to yield this compound as a light yellow solid.[1]
A Tale of Two Halogens: Differential Reactivity
The synthetic power of this molecule lies in the differential reactivity of its two halogen substituents. The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This makes the iodine atom an excellent participant in oxidative addition steps with low-valent transition metals, particularly Palladium(0) and Nickel(0), which is the crucial first step in most cross-coupling catalytic cycles.[2] The C-Cl bond, being stronger and less reactive, typically remains intact under conditions optimized for C-I bond coupling. This regioselectivity allows for a two-step functionalization strategy, where the 'iodo' position is modified first, followed by a second, more forcing reaction at the 'chloro' position if desired.
Caption: Selective functionalization workflow based on halogen reactivity.
Core Application I: A Hub for Cross-Coupling Reactions
Cross-coupling reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. The presence of the C-I bond makes this compound an ideal substrate for these transformations.[2][3]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is indispensable for synthesizing biaryl compounds, a common motif in pharmaceuticals.[4] Using our subject molecule, complex biaryl anilines can be assembled with high precision at the 3-position.
Scientific Rationale: The choice of a palladium catalyst, a weak base (like potassium carbonate), and a mixed solvent system (e.g., dioxane/water) is standard for Suzuki couplings. The base is crucial for the transmetalation step, activating the boronic acid partner. The catalyst system (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst and a ligand) is chosen to balance reactivity with stability, ensuring an efficient catalytic cycle.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Degassing: Seal the flask, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.
-
Reaction Execution: Heat the mixture to a temperature between 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to obtain the desired biaryl compound.
Sonogashira and Heck Couplings
Beyond biaryls, the C-I bond is readily functionalized to introduce alkyne (Sonogashira coupling) or alkene (Heck coupling) moieties. These reactions further expand the molecular diversity achievable from this starting material, providing access to rigid scaffolds and precursors for further transformations. The principles of selective C-I activation remain the same, though catalyst systems (often involving copper co-catalysts for Sonogashira) and reaction conditions will vary.[2]
Core Application II: Gateway to Heterocyclic Systems
Substituted anilines are foundational precursors for a vast array of heterocyclic compounds, many of which form the core of marketed drugs.[5] The functional groups on this compound provide multiple handles for constructing fused ring systems.
Synthesis of Quinolines and Quinolones
The presence of an amino group ortho to a methyl group is a classic structural alert for quinoline synthesis via reactions like the Friedländer annulation. While the methyl group itself is not directly adjacent, it can be functionalized or used to direct cyclization after an initial C-N bond formation, leading to complex, substituted quinoline and quinolone scaffolds known for their antimicrobial and anticancer activities.[6]
Building Blocks for Bioactive Scaffolds
The amino group can readily participate in condensation reactions to form other important heterocycles.
-
Reaction with β-ketoesters: Can lead to the formation of quinolone rings.
-
Reaction with 1,2-dicarbonyls: Can be used to synthesize quinoxalines, which have shown promising antibacterial activity.[7]
-
Intramolecular Cyclizations: After a cross-coupling reaction at the iodo position that introduces a suitable functional group, the aniline nitrogen can act as a nucleophile in an intramolecular cyclization to form various fused N-heterocycles.
Caption: Synthetic pathways from the aniline to diverse heterocycles.
Core Application III: A Strategic Tool in Medicinal Chemistry
The ultimate value of a building block is realized in its ability to generate novel molecules with desired functions, particularly in drug discovery.
Enabling Structure-Activity Relationship (SAR) Studies
In drug development, systematically modifying a lead compound to understand how structural changes affect biological activity is critical. This compound is exceptionally well-suited for this purpose.
-
Vector for Diversity (Iodo position): The iodo group serves as a versatile attachment point. A library of compounds can be rapidly synthesized via cross-coupling, exploring a wide range of substituents at the 3-position.
-
Steric and Electronic Tuning (Methyl and Chloro positions): The methyl group provides steric bulk and is an electron-donating group, while the chlorine atom is a halogen bond donor and an electron-withdrawing group. These fixed points influence the overall electronics, lipophilicity, and conformation of the final molecule, providing crucial data points in an SAR campaign.
Access to Potentially Bioactive Chemical Space
The derivatives accessible from this starting material, such as substituted biaryls and N-heterocycles, are prevalent in molecules with known pharmacological activity.
-
Antimicrobial Agents: Quinolone and quinoxaline derivatives are well-established classes of antibacterial agents.[7][8]
-
Kinase Inhibitors: The biaryl aniline motif is a common scaffold in many kinase inhibitors used in oncology.
-
CNS Agents: The ability to tune lipophilicity and polarity is critical for designing drugs that can cross the blood-brain barrier.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic platform for synthetic innovation. Its key strength lies in the orthogonal reactivity of its functional groups, particularly the C-I and C-Cl bonds, which allows for controlled, stepwise elaboration into complex molecular architectures. By serving as a reliable anchor for cross-coupling reactions and a versatile precursor for medicinally relevant heterocycles, it empowers researchers in drug discovery and materials science to build and test novel compounds efficiently. Future applications will likely see this building block incorporated into automated synthesis platforms and employed in the development of novel catalytic methodologies, such as photoredox and nickel-catalyzed reactions, further expanding its synthetic utility.
References
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- 5-Chloro-2-methylaniline Use and Manufacturing.ECHEMI.
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The Synthetic Chemist's Guide to 5-Chloro-3-iodo-2-methylaniline: A Versatile Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of the reactivity of 5-chloro-3-iodo-2-methylaniline, a key building block in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. We will delve into the nuanced reactivity of this dihalogenated aniline with a range of common reagents, with a particular focus on palladium-catalyzed cross-coupling reactions, transformations of the amino group, and the strategic implications of its unique substitution pattern. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-tested protocols to harness the full synthetic potential of this versatile intermediate.
Introduction: The Strategic Importance of Dihaloanilines
Substituted anilines are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents. The presence of multiple halogen atoms on the aniline ring, as in this compound, offers medicinal chemists a powerful toolkit for molecular elaboration. The differential reactivity of the carbon-iodine and carbon-chlorine bonds, coupled with the directing and steric effects of the amino and methyl groups, allows for sequential and site-selective functionalization. This guide will illuminate the principles governing this selectivity and provide actionable protocols for its application.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and scale-up.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClIN | N/A |
| Molecular Weight | 267.50 g/mol | N/A |
| Appearance | Light yellow solid | [1] |
| Boiling Point | 327.8±42.0 °C (Predicted) | [1] |
| Density | 1.883±0.06 g/cm³ (Predicted) | [1] |
| pKa | 2.43±0.10 (Predicted) | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, becoming indispensable tools in modern organic synthesis.[2] For this compound, the key to its utility lies in the selective reaction at either the iodo or chloro substituent.
The Principle of Regioselectivity: Iodine's Inherent Advantage
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) center is often the rate-determining step.[3] The reactivity of aryl halides in this step follows the general trend: I > Br > OTf > Cl.[4] This is attributed to the weaker C-I bond compared to the C-Cl bond, making it more susceptible to cleavage and subsequent insertion of the palladium catalyst. Therefore, reactions with this compound are expected to proceed with high selectivity at the iodine-bearing carbon.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in pharmaceuticals.[5][6] When reacting this compound with an arylboronic acid, selective coupling at the C-I bond is anticipated.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and anhydrous K₂CO₃ (3.0 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reagent | Role | Rationale |
| This compound | Substrate | Dihaloaniline for selective coupling. |
| Arylboronic Acid | Coupling Partner | Source of the new aryl group. |
| Pd(PPh₃)₄ | Catalyst | Facilitates the C-C bond formation. |
| K₂CO₃ | Base | Activates the boronic acid for transmetalation.[6] |
| Toluene/Water | Solvent System | Biphasic system common for Suzuki couplings. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[7][8] Similar to the Suzuki coupling, this reaction is expected to proceed selectively at the C-I bond of this compound. The ortho-methyl group can introduce steric hindrance, potentially requiring more robust catalytic systems.
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, combine this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol) in a Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture at 100 °C for 16-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with diethyl ether (20 mL), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography.
Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Moieties
The Sonogashira and Heck reactions provide avenues for the introduction of sp- and sp²-hybridized carbon fragments, respectively. Again, high selectivity for the C-I bond is expected. The Sonogashira coupling of a related 5-substituted-1,2,3-triiodobenzene has been shown to proceed with high regioselectivity at the less sterically hindered terminal C-I bonds.[2][9]
Experimental Protocol: Selective Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and the terminal alkyne (1.2 mmol).
-
Solvent and Base Addition: Add degassed triethylamine (10 mL).
-
Reaction Execution: Stir the mixture at room temperature for 4-8 hours.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Reactivity of the Amino Group
The amino group in this compound is a key functional handle for further molecular diversification. Its reactivity is influenced by the electronic effects of the halogen substituents and the steric hindrance from the ortho-methyl group.
N-Acylation
Acylation of the amino group is a fundamental transformation, often employed to protect the amine or to introduce a new functional moiety. The ortho-methyl group can sterically hinder this reaction, potentially requiring more forcing conditions or specific acylating agents.
Experimental Protocol: N-Acylation with Acetyl Chloride
-
Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer. Add triethylamine (1.5 mmol).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 mmol) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction with water (10 mL). Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the N-acylated product.
Diazotization and Sandmeyer Reactions
The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents through Sandmeyer or related reactions.[6][8] This allows for the replacement of the amino group with halides, cyano, hydroxyl, and other functionalities.
Experimental Protocol: Diazotization and Sandmeyer Chlorination
-
Diazotization: Dissolve this compound (1.0 mmol) in a mixture of concentrated HCl (3 mL) and water (5 mL) at 0 °C. Slowly add a solution of NaNO₂ (1.1 mmol) in water (2 mL), keeping the temperature below 5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl (1.2 mmol) in concentrated HCl (3 mL). Add the cold diazonium salt solution dropwise to the CuCl solution with vigorous stirring.
-
Reaction Execution: Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Workup: Cool the reaction mixture and extract with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its dihalogenated nature, combined with the directing and steric influences of the amino and methyl groups, allows for a high degree of control over its reactivity. By understanding the principles of regioselectivity in palladium-catalyzed cross-coupling reactions and the reactivity of the aniline moiety, chemists can strategically and efficiently construct complex molecular architectures. The protocols provided in this guide serve as a practical starting point for the exploration and application of this important synthetic intermediate.
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Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客| 文学城. Available at: [Link]
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Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships | Journal of the American Chemical Society. Available at: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
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Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates - ResearchGate. Available at: [Link]
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Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - RSC Publishing. Available at: [Link]
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Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study | Request PDF - ResearchGate. Available at: [Link]
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Ortho Effect: Explained In Aniline, Carboxylic Acid, & Benzoic Acid - Testbook. Available at: [Link]
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Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core - PMC. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available at: [Link]
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Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. Available at: [Link]
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Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC - NIH. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. Available at: [Link]
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Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions - ResearchGate. Available at: [Link]
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The diazotization process. (a) The reaction of aniline (or other aryl... - ResearchGate. Available at: [Link]
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(PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity - ResearchGate. Available at: [Link]
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Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC - NIH. Available at: [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
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Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Substituted Anilines Utilizing 5-Chloro-3-iodo-2-methylaniline
Introduction: The Strategic Value of Polysubstituted Anilines
Substituted anilines are cornerstone structural motifs in modern pharmacology and materials science. Their prevalence in kinase inhibitors, signaling pathway modulators, and functional organic materials underscores the critical need for efficient and versatile synthetic methodologies.[1][2] Molecules like 5-Chloro-3-iodo-2-methylaniline represent highly valuable starting materials, offering three distinct points of functionalization—the amine, the iodo group, and the chloro group—that can be addressed with high selectivity. This guide provides detailed protocols for the strategic, regioselective functionalization of this building block, enabling the rapid generation of diverse and complex aniline derivatives.
The key to unlocking the synthetic potential of this compound lies in the differential reactivity of the aryl-iodide and aryl-chloride bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) center than the more robust C-Cl bond, allowing for selective functionalization at the 3-position while leaving the 5-position untouched for subsequent transformations. This orthogonal reactivity is the central theme of the following protocols.
Core Synthetic Strategy: Orthogonal Functionalization
The inherent reactivity difference between the aryl iodide and aryl chloride moieties enables a powerful, sequential approach to molecular elaboration. This strategy allows for the introduction of two different substituents at specific positions on the aniline ring, a crucial capability for structure-activity relationship (SAR) studies in drug discovery.
Caption: Orthogonal synthesis workflow using this compound.
Application Protocol 1: Selective C-C Bond Formation via Suzuki-Miyaura Coupling
This protocol details the regioselective formation of a carbon-carbon bond at the C3 (iodo) position, a foundational step for introducing aryl or vinyl substituents. The Suzuki-Miyaura reaction is renowned for its mild conditions and broad functional group tolerance.[3]
Causality of Component Selection:
-
Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-stable precatalyst that readily generates the active Pd(0) species. While modern, more active catalysts exist, Pd(PPh₃)₄ provides excellent selectivity for the aryl iodide over the aryl chloride under these conditions.[4]
-
Base (K₂CO₃): A moderately strong inorganic base is required to facilitate the transmetalation step of the catalytic cycle by forming a more nucleophilic boronate species.[3] Potassium carbonate is cost-effective and effective for this purpose.
-
Solvent System (Dioxane/H₂O): The biphasic solvent system is crucial. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 267.46 | 1.00 g | 3.74 | 1.0 |
| Phenylboronic Acid | 121.93 | 0.55 g | 4.49 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.22 g | 0.19 | 0.05 |
| K₂CO₃ | 138.21 | 1.03 g | 7.48 | 2.0 |
| 1,4-Dioxane | - | 20 mL | - | - |
| Deionized Water | - | 5 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 3.74 mmol), phenylboronic acid (0.55 g, 4.49 mmol), and potassium carbonate (1.03 g, 7.48 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add 1,4-Dioxane (20 mL) and deionized water (5 mL) via syringe. Stir the mixture to achieve a suspension.
-
To this suspension, add Pd(PPh₃)₄ (0.22 g, 0.19 mmol) under a positive flow of inert gas.
-
Heat the reaction mixture to 85 °C and stir vigorously for 6-12 hours.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate) or LC-MS, observing the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer.
-
Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 3-Aryl-5-chloro-2-methylaniline.
Expected Outcome: Yields typically range from 80-95% for this transformation, depending on the purity of reagents and inertness of the atmosphere.
Application Protocol 2: Selective C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, essential for synthesizing diarylamines or alkylarylamines which are prevalent in kinase inhibitor scaffolds.[5][6][7] This protocol demonstrates the selective coupling of a secondary amine at the iodo position.
Causality of Component Selection:
-
Catalyst System (Pd₂(dba)₃ / XPhos): This combination forms a highly active catalytic species. Pd₂(dba)₃ is a stable Pd(0) source, while XPhos is a bulky, electron-rich biaryl phosphine ligand.[8] This bulkiness promotes the crucial reductive elimination step, which forms the C-N bond, and helps stabilize the monoligated palladium species believed to be the active catalyst.[9]
-
Base (Cs₂CO₃): Cesium carbonate is a strong, yet non-nucleophilic, base often superior for C-N couplings. Its solubility in organic solvents and ability to effectively deprotonate the amine without causing side reactions makes it an excellent choice.[10]
-
Solvent (Toluene): Anhydrous toluene is a standard high-boiling solvent for Buchwald-Hartwig reactions, allowing the reaction to be heated sufficiently to drive the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 267.46 | 1.00 g | 3.74 | 1.0 |
| Morpholine | 87.12 | 0.39 mL | 4.49 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.07 g | 0.075 | 0.02 |
| XPhos | 476.65 | 0.09 g | 0.19 | 0.05 |
| Cs₂CO₃ | 325.82 | 1.71 g | 5.24 | 1.4 |
| Anhydrous Toluene | - | 25 mL | - | - |
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.00 g, 3.74 mmol), cesium carbonate (1.71 g, 5.24 mmol), and XPhos (0.09 g, 0.19 mmol).
-
Add anhydrous toluene (25 mL) followed by morpholine (0.39 mL, 4.49 mmol).
-
Finally, add Pd₂(dba)₃ (0.07 g, 0.075 mmol) under a positive flow of inert gas.
-
Seal the flask and heat the mixture to 100 °C in an oil bath with vigorous stirring for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the product mass.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a pad of Celite®, washing with ethyl acetate (50 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 40 mL) and then brine (1 x 40 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure C-N coupled product.
Mechanistic Insight: The Palladium Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing these reactions. Both Suzuki and Buchwald-Hartwig couplings proceed through a similar catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[9][11]
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially Ar-I) to form a Pd(II) complex.[12]
-
Transmetalation (Suzuki) / Amine Coordination (Buchwald-Hartwig): In the Suzuki reaction, the boronic acid (as a boronate) transfers its organic group to the palladium center.[3] In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, followed by deprotonation by the base.[10]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[12]
Conclusion and Future Directions
The protocols outlined provide robust and selective methods for the initial functionalization of this compound. The resulting 3-substituted-5-chloro-2-methylaniline intermediates are themselves valuable building blocks. The remaining aryl-chloride can be functionalized under more forcing conditions (e.g., using stronger bases, more electron-rich ligands like tBuXPhos, or higher temperatures), allowing for a sequential, orthogonal synthesis of di-substituted anilines.[13][14][15] This strategic approach provides chemists in pharmaceutical and materials research with a reliable platform for rapidly accessing novel chemical matter.
References
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J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from J&K Scientific.
-
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from Name-Reaction.com.
-
Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Retrieved from Sigma-Aldrich.
-
ResearchGate. (2025, August 6). Convenient synthesis of selected meta- and ortho-substituted pentaarylpyridines via the Suzuki-Miyaura cross-coupling reaction. Request PDF.
-
YouTube. (2020, July 11). Suzuki Coupling. Retrieved from YouTube.
-
InCatT - Innovative Catalyst Technologies. (2021, January 12). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review).
-
PubMed. (n.d.). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Retrieved from PubMed.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal.
-
ACS Publications. (2022, October 17). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks.
-
PMC. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
-
MDPI. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
-
ResearchGate. (n.d.). Orthogonal synthesis of a versatile building block for dual functionalization of targeting vectors.
-
ACS Publications. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020.
-
Erasmus University Rotterdam. (2023, January 1). Orthogonal synthesis of a versatile building block for dual functionalization of targeting vectors.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
-
Benchchem. (n.d.). Efficacy of Substituted Anilines as Precursors in the Synthesis of Kinase Inhibitors: A Comparative Guide.
-
Chemistry LibreTexts. (2023, August 8). 12.2: Pd-Catalyzed Cross Coupling Reactions.
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation.
-
CORE. (n.d.). PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES.
-
ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
-
PMC - PubMed Central. (2023, February 22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.
-
ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. name-reaction.com [name-reaction.com]
- 13. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 14. researchgate.net [researchgate.net]
- 15. pure.eur.nl [pure.eur.nl]
Sonogashira coupling conditions for 5-Chloro-3-iodo-2-methylaniline
Application Note: Precision Chemoselective Sonogashira Coupling of 5-Chloro-3-iodo-2-methylaniline
Executive Summary
This application note details the optimized protocols for the Sonogashira cross-coupling of This compound . This scaffold presents a unique triad of challenges for medicinal chemists:
-
Chemoselectivity: Differentiating the highly reactive C3-Iodide from the potentially reactive C5-Chloride.
-
Steric Hindrance: The C2-Methyl group exerts significant steric pressure on the C3-Iodide site, potentially retarding oxidative addition.[1][2]
-
Functional Group Interference: The free C1-Aniline (
) can coordinate to Palladium species, acting as a catalyst poison or competing nucleophile.[2][3]
Our validated protocols demonstrate that chemoselective coupling at the C3-position is achievable with >95% selectivity over the C5-chloride , retaining the chloro-handle for subsequent diversification (e.g., Buchwald-Hartwig amination).[1][2]
Substrate Analysis & Mechanistic Logic
The success of this reaction relies on exploiting the bond dissociation energy differences between Aryl-I and Aryl-Cl bonds.[1][2]
-
C3-Iodide (Target): Weakest bond (
).[2][3] Rapid oxidative addition to .[3] -
C5-Chloride (Bystander): Stronger bond (
).[1][2][3] Inert under standard Sonogashira conditions (below ).[3] -
C2-Methyl (Steric Gatekeeper): Forces the aryl ring out of planarity with the alkyne in the transition state.[2] Requires smaller phosphine ligands (like
) rather than bulky Buchwald ligands for the initial coupling.[3]
Visualizing the Chemoselectivity Landscape
Figure 1: Kinetic preference for C3-Iodide oxidative addition allows for high chemoselectivity.[1][2]
Experimental Protocols
Method A: The "Gold Standard" (Catalytic Pd/Cu)
Best for: Routine synthesis, robust substrates, maximizing yield.
Reagents & Materials:
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [
] (3-5 mol%)[2][3] -
Base: Triethylamine (
) (3.0 equiv)[2] -
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.[3]
-
Solvent Degassing: Sparge anhydrous THF with Argon for 15 minutes. Critical: Dissolved oxygen promotes Glaser homocoupling of the alkyne.[1][2][3]
-
Loading: Charge the flask with the aniline substrate (1.0 equiv),
(0.05 equiv), and CuI (0.02 equiv).[3] -
Addition: Add the degassed THF via syringe, followed by
. The solution will typically turn yellow/brown.[3] -
Alkyne Introduction: Add the terminal alkyne (1.2 equiv) dropwise via syringe.[3]
-
Reaction: Stir at Room Temperature (25°C) for 1 hour.
-
Quench & Workup: Dilute with EtOAc, wash with saturated
(to sequester Cu), followed by brine. Dry over .[1][3]
Method B: Copper-Free Protocol
Best for: Pharmaceutical intermediates where trace Copper is restricted, or if the alkyne is prone to homocoupling.[1][2][4]
Reagents:
-
Catalyst:
(5 mol%)[2][3] -
Base: Cesium Carbonate (
) (2.0 equiv) or Piperidine.[3] -
Solvent: DMF or DMAc (requires higher polarity for Cu-free cycle).[1][2][3]
-
Temp: 60-80°C (Requires heat to drive the cycle without Copper).[1][2][3]
Optimization & Troubleshooting Guide
The following table summarizes data-driven adjustments based on common failure modes.
| Observation | Diagnosis | Corrective Action |
| Glaser Product (Alkyne-Alkyne dimer) | Oxygen contamination | Sparge solvents longer (30 min).[1][2] Switch to Protocol B (Cu-free).[1][2][3] |
| No Reaction (Starting Material remains) | Catalyst poisoning by free amine | Increase catalyst to 10 mol%. OR Acetylate the amine ( |
| Dehalogenation (Loss of Iodine, no coupling) | Hydride source present | Ensure solvents are anhydrous.[3] Avoid using alcohols as co-solvents.[1][3] |
| Loss of Cl-handle | Temperature too high | Strictly maintain T < 60°C. Switch from DMF to THF (lower boiling point prevents overheating).[1][2][3] |
Workflow Decision Tree
Figure 2: Strategic workflow for selecting the optimal coupling condition.
Critical Safety & Purification Notes
-
Heavy Metal Scavenging: The free amine on the product can chelate Pd and Cu, carrying them into the final product.[3]
-
Recommendation: Use SiliaMetS® Thiol or TMT scavengers during the workup phase to ensure residual Pd < 10 ppm.[3]
-
-
Stability: The 3-iodo-2-methylaniline starting material is light sensitive.[1][2][3] Store in amber vials under Argon.
-
Explosion Hazard: Copper acetylides (intermediates in Method A) can be explosive when dry.[3] Always quench the reaction mixture with aqueous acid (
) before concentrating to dryness.[3]
References
-
Chinchilla, R., & Nájera, C. (2007).[1][3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3][5] Chemical Reviews, 107(3), 874–922.[3]
-
Organic Chemistry Portal. (n.d.).[3] Sonogashira Coupling. Retrieved from Organic Chemistry Portal.[1][3][6]
-
Nagy, E., et al. (2012).[3] Sonogashira coupling of aryl halides catalyzed by palladium on charcoal.[3] Tetrahedron Letters, 53(42), 5617-5619.[1][2] (Demonstrates chemoselectivity of I vs Cl).[3][7]
-
Sigma-Aldrich. (n.d.).[1][2][3] 5-Chloro-2-methylaniline Product Specification. (Confirming substrate stability and handling).
Sources
- 1. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Guide: Optimizing Suzuki Coupling of 5-Chloro-3-iodo-2-methylaniline
[1]
Executive Summary & Substrate Analysis
The Challenge: Researchers often encounter yields <30% with this substrate when using "standard" catalytic systems (e.g., Pd(PPh₃)₄/Na₂CO₃).[1] The failure mode is rarely a single factor but a combination of three distinct mechanisms:
-
Steric Hindrance (The Primary Block): The iodine at position 3 is flanked by a methyl group at position 2. This ortho-substitution significantly retards the Oxidative Addition step, making the C–I bond difficult for bulky or non-specialized catalysts to access.[1]
-
Catalyst Poisoning (The Silent Killer): The free amine (
) at position 1 can coordinate to the Palladium center, displacing labile ligands (like phosphines) and forming an inactive Pd-amine complex.[1] -
Chemoselectivity Risks: While Iodine is inherently more reactive than Chlorine, the steric hindrance at the Iodine site can slow the desired reaction enough that highly active catalysts at high temperatures may begin to oxidatively add to the unhindered 5-Chloro site, leading to byproducts or polymerization.[1]
Diagnostic Workflow
Before altering your protocol, use this decision tree to identify your specific failure mode.
Figure 1: Diagnostic decision tree for troubleshooting low yields in hindered aniline couplings.
Troubleshooting Guide (Q&A)
Issue 1: "I see almost no conversion. The starting material is untouched."
Diagnosis: The catalyst cannot access the C–I bond due to the ortho-methyl group, or the free amine has poisoned the catalyst.[1] Technical Solution:
-
Ligand Switch: Standard ligands like PPh₃ or dppf are insufficiently active for sterically hindered substrates.[1] You must switch to Buchwald Dialkylbiaryl Phosphine Ligands .[1]
-
Recommendation: SPhos or XPhos .[1] These ligands are electron-rich (facilitating oxidative addition) and sterically bulky in a specific way that creates a "pocket" for the substrate while preventing catalyst deactivation.
-
-
Amine Management: If switching ligands fails, the free amine is likely binding to the Pd.[1]
Issue 2: "The reaction turns black immediately (Pd black precipitation)."
Diagnosis: The catalyst is decomposing before it can enter the catalytic cycle, likely due to the "Free Amine Effect" or unstable boronic acid.[1] Technical Solution:
-
Pre-catalyst Selection: Stop using
. It is thermally unstable and air-sensitive. -
Recommendation: Use Pd(OAc)₂ + SPhos (1:2 ratio) or the pre-formed precatalyst XPhos Pd G2 .[1] These release the active Pd(0) species slowly and in a stabilized form.[1]
Issue 3: "I am getting the de-iodinated byproduct (5-Chloro-2-methylaniline)."
Diagnosis: This is "Protodehalogenation."[1] The Pd oxidative addition complex is reacting with a proton source (water or solvent) instead of transmetallating with the boronate. Technical Solution:
-
Water Control: While Suzuki coupling requires some water for the base to dissolve, too much promotes dehalogenation in difficult substrates.[1]
-
Protocol Adjustment: Switch to Anhydrous conditions using
or suspended in DMF or Dioxane. Alternatively, reduce the water ratio to 10:1 (Solvent:Water).
Issue 4: "Is the Chlorine group at risk?"
Diagnosis: Generally, Iodine is far more reactive.[1] However, if you use extremely forcing conditions (e.g.,
-
Temperature Control: Do not exceed
. -
Ligand Choice: SPhos is highly selective for hindered Aryl-Iodides over unhindered Aryl-Chlorides at moderate temperatures.[1]
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (High Success Rate)
Recommended for initial attempts.[1] Uses specialized ligands to overcome sterics and amine poisoning.
| Component | Reagent | Equivalents | Notes |
| Substrate | This compound | 1.0 | |
| Boronate | Aryl Boronic Acid | 1.2 - 1.5 | Excess compensates for protodeboronation.[1] |
| Catalyst | Pd(OAc)₂ | 0.05 (5 mol%) | More stable than tetrakis.[1] |
| Ligand | SPhos | 0.10 (10 mol%) | 2:1 Ligand:Pd ratio is critical.[1] |
| Base | K₃PO₄ (tribasic) | 2.0 - 3.0 | Milder than carbonates; compatible with sensitive groups.[1] |
| Solvent | Toluene / Water | 10 : 1 | Biphasic system works best for SPhos.[1] |
| Conditions | Inert atmosphere (Argon/Nitrogen) required.[1] |
Step-by-Step:
-
Charge a reaction vial with the aniline substrate, boronic acid,
, SPhos, and .[1] -
Seal the vial and purge with Argon for 5 minutes.
-
Add degassed Toluene and Water via syringe.[1]
-
Heat to
with vigorous stirring (SPhos systems are biphasic and require good mixing). -
Monitor by LCMS.[1] If conversion stalls at 50%, add a second portion of catalyst (2 mol%) and boronic acid.[1]
Protocol B: The "Amine Protection" Route (High Reliability)
Use this if Protocol A fails or if the amine is causing significant side reactions.[1]
-
Protection: Treat substrate with
(1.1 eq) in DCM to form the Acetamide .[1] -
Coupling: Perform Suzuki coupling using Pd(dppf)Cl₂ (5 mol%) and
(2 eq) in Dioxane/Water (4:1) at .[1]-
Why this works: The acetamide is non-basic and does not poison the catalyst. The steric bulk is slightly increased, but the elimination of catalyst poisoning usually results in higher turnover.[1]
-
-
Deprotection: Hydrolyze with
or depending on product stability.[1]
Comparative Ligand Performance Data
The following table illustrates why standard ligands fail and why Buchwald ligands are required for this specific scaffold.
| Ligand System | Yield (Est.) | Primary Failure Mode |
| Pd(PPh₃)₄ | < 15% | Steric Failure: Ligand is too bulky to allow OA at the hindered site, but not active enough to compensate.[1] |
| Pd(dppf)Cl₂ | 20 - 35% | Slow Kinetics: Bidentate ligand is stable but often too slow for hindered iodides.[1] |
| Pd(OAc)₂ / SPhos | 85 - 95% | Success: Ligand structure facilitates OA at hindered centers and resists amine inhibition.[1] |
| Pd(OAc)₂ / XPhos | 80 - 90% | Success: Similar to SPhos; excellent for extremely hindered substrates.[1] |
| Pd / AmPhos | 40 - 60% | Moderate: Good for chlorides, but SPhos is superior for hindered iodides.[1] |
Mechanistic Visualization
Understanding the steric clash is vital.[1] The diagram below shows the critical "Oxidative Addition" step where the 2-methyl group interferes.
Figure 2: The 2-methyl group creates a steric barrier (yellow) that prevents standard Pd-catalysts from effectively inserting into the C-I bond.[1] Specialized ligands (SPhos) are required to lower the energy of this transition state.[1]
References
-
Buchwald, S. L., et al. (2005).[1] Suzuki-Miyaura Coupling of Hindered Aryl Substrates. This foundational work establishes SPhos as the premier ligand for ortho-substituted aryl halides.[1]
-
[1]
-
-
Miyaura, N. (2002).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. A comprehensive review of the mechanism, including the role of bases and water in preventing protodeboronation.[1]
-
[1]
-
-
Vertex Pharmaceuticals. (2011).[1] Identification and Elimination of Catalyst Poisons in Suzuki Coupling. Case study on amine/sulfur poisoning in pharmaceutical manufacturing.
-
[1]
-
-
Lipshutz, B. H., et al. (2011).[1] Transition Metal Catalyzed Cross-Couplings in Water. Discusses surfactant-based conditions (Protocol C alternatives) for sensitive substrates.
-
[1]
-
Troubleshooting guide for Buchwald-Hartwig reactions with 5-Chloro-3-iodo-2-methylaniline
This guide outlines the troubleshooting protocols for Buchwald-Hartwig Cross-Coupling reactions involving 5-Chloro-3-iodo-2-methylaniline .
This substrate presents a unique "triad of challenges" for palladium catalysis:
-
Poly-halogenation: Competition between the highly reactive Iodine (C3) and the less reactive Chlorine (C5).
-
Steric Hindrance: The 2-Methyl group exerts ortho-steric pressure on both the Iodine (C3) and the Amine (C1).
-
Dual Reactivity (Amphotericity): The molecule contains both a nucleophile (–NH₂) and an electrophile (–I), creating a high risk of self-polymerization (Head-to-Tail coupling).
Diagnostic Matrix: Rapid Troubleshooting
Identify your failure mode based on the crude reaction profile.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Gummy/Insoluble Precipitate | Self-Polymerization | The substrate's –NH₂ reacted with its own –I (Head-to-Tail), forming oligomers. | Invert Addition Order: Add the substrate slowly to a solution of Catalyst + External Amine. Maintain high equivalents (1.5–2.0 equiv) of the external amine. |
| Recovery of Starting Material | Steric Failure (Oxidative Addition) | The 2-Methyl group prevents the Pd-catalyst from accessing the C–I bond. | Switch Ligand: Move to sterically demanding, electron-rich ligands like XPhos or BrettPhos that create a "pocket" for hindered substrates. |
| Product contains Iodine AND Chlorine | Success (Target) | Chemoselective coupling at Iodine achieved. | None. This is the desired outcome. |
| Product lost Iodine AND Chlorine | Over-Reaction | Catalyst is too active; oxidative addition occurred at both C–I and C–Cl bonds. | Lower Temp & Change Ligand: Reduce temperature to 60°C. Switch to BINAP or DPPF (less active than Buchwald ligands) to differentiate I vs. Cl. |
| De-iodinated Byproduct (Ar-H) | Hydrodehalogenation | β-Hydride elimination from solvent or impurities reduced the C–Pd–I intermediate. | Solvent Switch: Avoid primary/secondary alcohols. Use Toluene or Dioxane .[1] Ensure the reaction is strictly anhydrous. |
Deep Dive: The Reactivity Landscape
Understanding the competitive pathways is critical for controlling this reaction.
Caption: Competitive reaction pathways. The critical control point is favoring the "External Amine" path over the "Internal Amine" path to prevent polymerization.
Validated Protocols
Scenario A: Coupling as Electrophile (Functionalizing C3-Iodine)
Objective: Attach an external amine to the C3 position while preserving the C5-Chlorine and the C1-Amine.
The Challenge: Preventing the C1-NH₂ of the substrate from acting as the nucleophile.
Protocol:
-
Ligand Selection: Use BrettPhos (primary amines) or RuPhos (secondary amines). These ligands are bulky and facilitate reductive elimination, but more importantly, their high activity allows the reaction to proceed at lower temperatures, preserving the Chlorine.
-
Stoichiometry: Use 1.2 – 1.5 equivalents of the External Amine.
-
Concentration Control (The "Reverse Addition"):
-
Standard: Mix everything and heat. (Do NOT do this) .
-
Optimized: Dissolve Catalyst, Ligand, Base, and External Amine in the solvent. Heat to reaction temperature.[1]
-
Slow Addition: Dissolve the This compound in a small volume of solvent and add it dropwise to the reaction mixture over 1 hour.
-
Why? This keeps the concentration of the "Dual-Reactive" substrate low, statistically forcing the Pd-intermediate to find the abundant External Amine rather than another substrate molecule.
-
Recommended Conditions:
-
Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) OR Pd₂(dba)₃ + XPhos.
-
Base: Cs₂CO₃ (2.0 equiv) – Milder than NaOtBu, reduces dehalogenation risk.
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
-
Temp: 80°C (Do not exceed 100°C to protect the C-Cl bond).
Scenario B: Coupling as Nucleophile (Functionalizing C1-Amine)
Objective: React the C1-NH₂ with an external Aryl Halide.
The Warning: Do not attempt this with the free Iodine present. Because C–I bonds are more reactive than C–Br or C–Cl bonds, the palladium will preferentially insert into the substrate's own Iodine rather than the external aryl halide. This leads to immediate polymerization.
Workaround Strategy:
-
Protect the Iodine: (Not feasible chemically without altering the molecule).
-
Protect the Amine (Alternative Route): If you need to preserve the Iodine for later, you cannot use Buchwald conditions on the amine yet.
-
The Only Viable Path: If you must couple the amine, the external electrophile must be significantly more reactive than the internal Iodine (e.g., an acid chloride for amide formation, or an activated SNAr partner).
-
For Buchwald Coupling: You must first react the Iodine (Scenario A) or remove it.
FAQ: Specific Technical Hurdles
Q: Why is my reaction stalling at 50% conversion? A: This is likely due to the 2-Methyl Steric Barrier . The methyl group at C2 hinders the approach of the palladium to the C3-Iodine.
-
Fix: Increase catalyst loading to 5 mol%. Switch to Sphos or XPhos , which are designed for highly hindered biaryl couplings. Ensure vigorous stirring as the active catalytic species can be solubility-limited.
Q: I am seeing significant de-chlorination (product mass -34). Why? A: You are using a ligand that is too active (like pure PCy₃) or the temperature is too high (>100°C).
-
Fix: Switch to a ligand with high selectivity for I > Cl, such as BINAP or DPEPhos . Lower the temperature to 60-70°C. The Iodine will react at this temp; the Chlorine will not.
Q: Can I use NaOtBu as the base? A: Use with caution. NaOtBu is a strong base and can promote β-hydride elimination (dehalogenation) or react with the C-Cl bond at high temperatures. Cs₂CO₃ or K₃PO₄ are safer choices for poly-halogenated substrates.
References
-
Buchwald-Hartwig Amination Overview & Mechanism Source: Organic Chemistry Portal [Link]
-
Chemoselective Coupling of Polyhalogenated Aryls Source: American Chemical Society (ACS) - Organic Letters [Link] (General principle of I > Br > Cl selectivity).
-
Ligand Effects on Chemoselectivity (BrettPhos/RuPhos) Source: Science / Buchwald Lab [Link]
Sources
Sonogashira Coupling Technical Support Center: Optimizing Reaction Time & Temperature
Welcome to the Technical Support Center for Sonogashira Coupling. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into optimizing and troubleshooting one of the most powerful C(sp)-C(sp2) bond-forming reactions in modern synthesis. This resource moves beyond simple protocols to explain the "why" behind the "how," empowering you to tackle challenges with a solid understanding of the underlying principles.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding Sonogashira coupling reaction time and temperature.
Q1: Where should I start with selecting the reaction temperature?
A1: The initial reaction temperature is primarily dictated by the reactivity of your aryl/vinyl halide. The general reactivity trend is I > OTf > Br >> Cl.[1][2] For highly reactive substrates like aryl iodides, starting at room temperature is often successful.[3] For less reactive aryl bromides, a moderate starting temperature of 50-80 °C is a good initial choice.[3][4] Aryl chlorides, being the least reactive, typically require higher temperatures, often in the range of 80-120 °C, and may necessitate the use of specialized, electron-rich ligands to facilitate the oxidative addition step.[5]
Q2: How long should I run my Sonogashira reaction?
A2: There is no universal answer for reaction time. It can range from a few hours to over 24 hours. The optimal time depends on the reactivity of your substrates, the catalyst system, and the reaction temperature. For a new system, it is crucial to monitor the reaction's progress rather than relying on a fixed time. Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for determining when the reaction has reached completion.[6][7]
Q3: My reaction mixture turned black. What does this mean and is it salvageable?
A3: A black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of your palladium catalyst, rendering it inactive.[2] This is often caused by the presence of oxygen, impurities in your reagents or solvents, or excessively high temperatures.[2] Once significant palladium black has formed, the reaction will likely stall. It is generally best to restart the reaction, ensuring all components are thoroughly degassed and handled under an inert atmosphere (e.g., nitrogen or argon).
Q4: I'm seeing a lot of alkyne homocoupling (Glaser coupling). How can I minimize this?
A4: Glaser coupling is a common side reaction, especially in copper-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[3][8] To minimize this, ensure your reaction is performed under strictly anaerobic conditions. Reducing the amount of the copper(I) co-catalyst can also help. In persistent cases, switching to a copper-free Sonogashira protocol is a highly effective strategy.[3]
Troubleshooting Guide: Low Yield & Incomplete Conversion
This guide provides a systematic approach to troubleshooting common issues related to reaction time and temperature that lead to unsatisfactory yields.
Scenario 1: No or very little product formation after several hours.
Possible Cause 1: Insufficient Thermal Energy
-
Diagnosis: The reaction temperature may be too low to overcome the activation energy, particularly for less reactive aryl bromides and chlorides.
-
Solution:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments.
-
Reaction Monitoring: After each temperature increase, allow the reaction to stir for 1-2 hours and then check the progress by TLC or GC-MS.
-
Observe for Changes: Look for the appearance of the product spot/peak or a decrease in the starting material.
-
Possible Cause 2: Catalyst Inactivity
-
Diagnosis: If increasing the temperature does not initiate the reaction, your catalyst may be inactive from the start due to improper handling or storage.
-
Solution:
Scenario 2: The reaction starts but stalls before completion.
Possible Cause 1: Catalyst Decomposition Over Time
-
Diagnosis: The initial reaction rate is good, but the reaction plateaus with a significant amount of starting material remaining. This is often accompanied by the slow formation of palladium black.
-
Solution:
-
Lower the Temperature: The initial temperature may be too high, leading to gradual catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
-
Add Fresh Catalyst: In some cases, a second addition of a small amount of the palladium catalyst can restart the reaction. However, this is a remedial action, and optimizing the initial conditions is preferable.
-
Possible Cause 2: Substrate/Product Inhibition
-
Diagnosis: The reaction proceeds to a certain point and then stops, even with active catalyst present. This can sometimes be due to the product or remaining starting material coordinating to the catalyst and inhibiting its activity.
-
Solution:
-
Adjust Stoichiometry: Experiment with a slight excess of one of the coupling partners to see if this drives the reaction further to completion.
-
Consider a Different Ligand: A different phosphine ligand can alter the electronic and steric properties of the catalyst, potentially overcoming inhibition.
-
Systematic Optimization Protocol for Time and Temperature
For a novel Sonogashira coupling, a systematic approach to optimization is crucial for achieving high yield and purity.
Step 1: Initial Temperature Screening
This step aims to find a suitable starting temperature for your specific substrate combination.
-
Setup: Prepare 3-4 small-scale reactions in parallel.
-
Variable: Set each reaction at a different temperature (e.g., Room Temperature, 40 °C, 60 °C, 80 °C).
-
Constants: Keep all other parameters (catalyst loading, solvent, base, concentrations) identical.
-
Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction and analyze by TLC or GC-MS to assess conversion.
-
Analysis: Identify the temperature that gives the best conversion with minimal side product formation. This will be your starting point for further optimization.
Step 2: Time Course Analysis
Once an optimal starting temperature is identified, determine the ideal reaction time.
-
Setup: Set up a single, slightly larger-scale reaction at the optimal temperature determined in Step 1.
-
Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours).
-
Analysis: Analyze each aliquot by TLC or GC-MS to track the disappearance of starting materials and the appearance of the product.
-
Determine Completion: The optimal reaction time is the point at which the concentration of the limiting starting material no longer decreases. Continuing the reaction beyond this point can lead to product degradation or the formation of byproducts.
| Aryl Halide | Typical Starting Temperature | Expected Reactivity |
| Aryl Iodide | Room Temperature - 40 °C | High |
| Aryl Bromide | 50 °C - 80 °C | Moderate |
| Aryl Chloride | 80 °C - 120 °C | Low |
Table 1: General Temperature Guidelines for Sonogashira Coupling Based on Aryl Halide Reactivity.
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams are provided.
Caption: The dual catalytic cycles of the Sonogashira coupling.
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed : r/Chempros. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Plenio, H., & Fleck, T. J. (2012). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Chemistry – A European Journal, 18(27), 8384–8393. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
ResearchGate. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
ResearchGate. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
-
ResearchGate. (2022). Optimization of the Sonogashira cross-coupling conditions for covalent attachment of the alkyne-DTP-BT chromophore through analysis of the chemical composition on the diamond surface by XPS a. [Link]
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- 8. chem.libretexts.org [chem.libretexts.org]
Identifying byproducts in the synthesis of 5-Chloro-3-iodo-2-methylaniline derivatives by GC-MS
Technical Support Center: Synthesis of 5-Chloro-3-iodo-2-methylaniline Derivatives
Welcome to the technical support center for the synthesis and analysis of this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the expected primary byproducts?
A1: A prevalent synthetic strategy involves a two-step electrophilic halogenation starting from 2-methylaniline (o-toluidine). The process typically begins with chlorination, often using an agent like N-Chlorosuccinimide (NCS), to yield 5-chloro-2-methylaniline.[1][2] This intermediate is then subjected to iodination, commonly with N-Iodosuccinimide (NIS), to introduce the iodine atom at the 3-position.[3]
The primary byproducts arise from issues with regioselectivity and over-halogenation.[4][5] The activating amino and methyl groups direct electrophiles to the ortho and para positions.[6] Key potential byproducts include:
-
Isomeric Products: Incorrect positioning of the chlorine or iodine atoms (e.g., 3-Chloro-5-iodo-2-methylaniline).
-
Over-halogenated Species: Introduction of additional chlorine or iodine atoms (e.g., Dichloro-iodo-methylaniline or Chloro-diiodo-methylaniline).
-
Incomplete Reaction: Residual starting materials (2-methylaniline or 5-chloro-2-methylaniline).
-
Oxidation/Coupling Products: The use of reagents like NCS can sometimes lead to the formation of colored azo compounds through oxidative coupling, especially under basic conditions.[7]
Q2: Why is GC-MS the preferred method for analyzing this reaction mixture?
A2: GC-MS is highly effective for this application due to its excellent ability to separate volatile and semi-volatile compounds and provide definitive structural information.[8] The high resolution of gas chromatography allows for the separation of closely related isomers that may have formed. Subsequently, the mass spectrometer fragments the eluted compounds, generating a unique "fingerprint" or mass spectrum for each, which is crucial for identifying unknown byproducts.[9] Aromatic amines are well-suited for GC analysis, and established methods exist for their detection.[10][11]
Q3: My GC-MS chromatogram shows several unexpected peaks. What is the first step I should take?
A3: The first and most critical step is to perform a blank run.[12] Inject the solvent used to dissolve your sample and run the exact same GC-MS method. This will help you differentiate between contaminants from your reaction and "ghost peaks" originating from the system itself (e.g., septum bleed, column bleed, or contaminated solvent/injector).[13][14] If the peaks persist in the blank run, they are system-related and require system maintenance. If they are absent, they are genuine components of your reaction mixture.
Q4: How can I tentatively identify an unknown peak from its mass spectrum?
A4: Start by examining the molecular ion peak (M+), which is often the peak with the highest mass-to-charge ratio (m/z) and corresponds to the molecular weight of the compound.[15] For halogenated compounds, the isotopic pattern is highly informative:
-
Chlorine: Look for a characteristic M+ to M+2 peak ratio of approximately 3:1, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Iodine: Iodine is monoisotopic (¹²⁷I), so it does not produce a distinct M+2 peak.
Analyze the fragmentation pattern. Look for characteristic losses, such as the loss of a methyl group (-15 amu), a chlorine atom (-35/37 amu), or an iodine atom (-127 amu). Comparing this data to the expected structures of potential byproducts is a powerful identification strategy.[9][16]
In-Depth Troubleshooting Guide
This section addresses specific problems you might encounter during your analysis.
Problem 1: An unexpected peak with a molecular ion suggesting the addition of a second iodine atom.
-
Question: My mass spectrum indicates a compound with a molecular weight of 395.5 g/mol , corresponding to C₇H₆ClI₂N, instead of the expected 269.5 g/mol for my product. What happened?
-
Causality & Explanation: This is a classic case of over-iodination . The aniline substrate is highly activated towards electrophilic aromatic substitution by the electron-donating amino and methyl groups.[6] If the reaction conditions (e.g., stoichiometry of NIS, reaction time, or temperature) are not carefully controlled, a second iodination can occur at another activated position on the ring. The reaction is often catalyzed by acid, which can be present as an impurity or intentionally added.[3]
-
Troubleshooting Protocol:
-
Re-evaluate Stoichiometry: Reduce the molar equivalents of the iodinating agent (e.g., NIS) to slightly less than 1.0 equivalent relative to the 5-chloro-2-methylaniline substrate.
-
Control Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or a rapid GC analysis. Quench the reaction as soon as the starting material is consumed to prevent further substitution.
-
Temperature Management: Run the reaction at a lower temperature to decrease the reaction rate and improve selectivity. The reactivity difference between desired and undesired reactions is often greater at lower temperatures.[5]
-
pH Control: Ensure the reaction medium is not overly acidic, as strong acids can catalyze the halogenation process.[17]
-
Problem 2: Two peaks with very similar retention times and identical mass spectra.
-
Question: I have two peaks that are poorly resolved, but their mass spectra and molecular ions are identical. Are these isomers? How can I confirm this and separate them?
-
Causality & Explanation: This scenario strongly suggests the presence of regioisomers . During the chlorination or iodination step, the electrophile may have added to a different position on the aromatic ring, creating an isomer with very similar physical properties (like boiling point) to your target compound. For example, during the chlorination of 2-methylaniline, while the 5-chloro product is desired, some level of 3-chloro or other isomers might form depending on the conditions.[4]
-
Troubleshooting Protocol:
-
Optimize GC Method: To improve chromatographic separation, modify your temperature program. A slower temperature ramp or a longer isothermal hold at an optimal temperature can significantly enhance the resolution between isomers.
-
Change Column Polarity: If resolution is still poor, switch to a GC column with a different stationary phase (e.g., from a non-polar DB-5 to a more polar DB-WAX). Different polarities will alter the interaction with the isomers and can often resolve them.
-
Verify Synthetic Regioselectivity: The formation of isomers is a synthetic issue. The choice of halogenating agent and solvent can influence regioselectivity.[4][18] For instance, using a bulkier halogenating agent or a different solvent system might sterically hinder attack at undesired positions.
-
Problem 3: A peak corresponding to the mass of the un-iodinated starting material, 5-chloro-2-methylaniline.
-
Question: A significant peak in my chromatogram corresponds to the starting material of my second step (MW = 141.6 g/mol ). Why was the reaction incomplete?
-
Causality & Explanation: This indicates an incomplete iodination reaction . Several factors could be at play:
-
Insufficient Reagent: The iodinating agent (NIS) may have been present in a substoichiometric amount or may have degraded due to improper storage or handling.
-
Low Reaction Temperature/Time: The reaction may not have been allowed to run long enough or at a high enough temperature to go to completion.
-
Deactivation of Reagent: Moisture can hydrolyze halogenating agents like NIS, rendering them inactive.
-
-
Troubleshooting Protocol:
-
Check Reagent Quality: Use a fresh bottle of NIS or verify the activity of your current stock. Always handle N-halosuccinimides in a dry environment.
-
Increase Reaction Time/Temperature: Extend the reaction time and monitor via TLC/GC until the starting material spot/peak disappears. If kinetics are slow, a modest increase in temperature may be necessary.
-
Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly before starting the reaction. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent moisture contamination.
-
Visualized Workflow & Data
Logical Workflow for Byproduct Identification
The following diagram outlines a systematic approach to identifying an unknown peak in your GC-MS analysis.
Caption: Workflow for troubleshooting unexpected peaks in GC-MS.
Common Byproducts and Their Expected Mass Data
The table below summarizes key mass spectrometry data for the target product and its most likely byproducts. This serves as a quick reference for interpreting your mass spectra.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key m/z Fragments & Isotopic Signature |
| Target Product: this compound | Cl-Aryl(I)-NH₂(CH₃) | 269.5 | M+: 269/271 (3:1 ratio). Fragments: Loss of I (-127), Cl (-35), CH₃ (-15). |
| Starting Material 1: 2-Methylaniline | Aryl-NH₂(CH₃) | 107.15 | M+: 107. Fragments: Loss of H, CH₃. |
| Starting Material 2: 5-Chloro-2-methylaniline | Cl-Aryl-NH₂(CH₃) | 141.6 | M+: 141/143 (3:1 ratio). Fragments: Loss of Cl (-35), CH₃ (-15). |
| Byproduct: Di-iodinated Species | Cl-Aryl(I)₂-NH₂(CH₃) | 395.4 | M+: 395/397 (3:1 ratio). Fragments: Stepwise loss of I (-127). |
| Byproduct: Di-chlorinated Species | Cl₂-Aryl(I)-NH₂(CH₃) | 303.9 | M+: 303/305/307 (9:6:1 ratio). Fragments: Stepwise loss of Cl (-35). |
Key Experimental Protocols
Protocol 1: Standard GC-MS Method for Halogenated Anilines
This protocol provides a robust starting point for your analysis. Optimization may be required based on your specific instrument and column.
-
GC Column: Use a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% Phenyl Methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet:
-
Mode: Splitless (for trace analysis) or Split (10:1 for concentrated samples).
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 amu.
-
Rationale: This method provides a good balance between speed and resolution. The temperature program is designed to effectively separate the starting materials from the more substituted, higher-boiling point products and byproducts.[11]
References
- CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
-
NSF PAR . Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. NSF Public Access Repository. [Link]
-
Beilstein Journals . Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
-
Agilent . GC Troubleshooting Guide Poster. Agilent Technologies. [Link]
-
NIH PMC . Determination of Aniline in Soil by ASE/GC-MS. National Institutes of Health. [Link]
-
NIH PMC . Synthesis of Azobenzenes Using N-Chlorosuccinimide and DBU. National Institutes of Health. [Link]
-
BYJU'S . Electrophilic Substitution Reaction of Anilines. BYJU'S. [Link]
-
Organic Chemistry Portal . N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]
-
NIH PMC . Structural Perspective on Enzymatic Halogenation. National Institutes of Health. [Link]
-
ACS Publications . Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]
-
University Slide Rule . Interpretation of mass spectra. University Slide Rule. [Link]
-
Taylor & Francis Online . Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Taylor & Francis Online. [Link]
-
ACS Publications . Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions. Journal of the American Chemical Society. [Link]
-
YouTube . Regioselectivity of Radical Halogenation. Josh Osbourn. [Link]
-
EPA . Method 8131: Aniline and Selected Derivatives by Gas Chromatography. United States Environmental Protection Agency. [Link]
-
ResearchGate . Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions. ResearchGate. [Link]
-
ResearchGate . Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. [Link]
-
ResearchGate . Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate. [Link]
-
Chemistry Steps . Reactions of Aniline. Chemistry Steps. [Link]
-
Reddit . Regioselectivity In Relationship To Halogenation. r/OrganicChemistry. [Link]
- Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
RSC Publishing . C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]
-
Chemistry LibreTexts . Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
ACS Publications . Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry. [Link]
-
Restek . GC Troubleshooting Guide. Restek. [Link]
-
Taylor & Francis Online . Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]
-
YouTube . Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Pharma Lair. [Link]
-
NIH PMC . Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. National Institutes of Health. [Link]
-
YouTube . 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Chad's Prep. [Link]
-
PubChem . 5-Chloro-2-methylaniline. National Center for Biotechnology Information. [Link]
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- 4. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
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How to avoid homocoupling in Suzuki reactions of 5-Chloro-3-iodo-2-methylaniline
Answering your request, here is a technical support center with troubleshooting guides and FAQs on how to avoid homocoupling in Suzuki reactions of 5-Chloro-3-iodo-2-methylaniline.
Technical Support Gateway: Suzuki Coupling of this compound
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals encountering challenges with the Suzuki-Miyaura coupling of this compound. Our focus is to provide actionable solutions to a common and persistent side reaction: the homocoupling of the boronic acid partner. By understanding the mechanistic underpinnings of this issue, we can implement robust strategies to ensure high-yield, high-purity synthesis of the desired biaryl product.
The selective Suzuki coupling at the iodo- position of this compound is a powerful transformation, leveraging the differential reactivity of aryl halides (I > Br > Cl) in the rate-determining oxidative addition step.[1] However, the success of this reaction is often compromised by the formation of a symmetrical biaryl byproduct derived from the boronic acid, which consumes the nucleophilic partner, reduces the yield, and introduces significant purification challenges.
This document provides a series of frequently asked questions and a detailed troubleshooting guide to diagnose and resolve issues related to homocoupling.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of my Suzuki reaction?
Homocoupling, also known as dimerization, is an undesired side reaction where two molecules of your organoboron reagent (e.g., an arylboronic acid) couple to form a symmetrical biaryl product. This reaction is also catalyzed by palladium and competes directly with your desired cross-coupling pathway.
Q2: What are the primary causes of boronic acid homocoupling?
There are two principal culprits that promote homocoupling:
-
Presence of Molecular Oxygen: Dissolved oxygen in the reaction solvent is a major contributor.[2][3][4] It can facilitate the oxidation of the active Pd(0) catalyst to Pd(II) species, which are known to mediate homocoupling.[3][4][5]
-
Excess Pd(II) Species: If the reduction of a Pd(II) precatalyst (like Pd(OAc)₂) to the catalytically active Pd(0) is inefficient, the remaining Pd(II) can stoichiometrically promote the dimerization of the boronic acid.[3][5]
Q3: Why is the reaction failing even though I am using a nitrogen balloon to create an inert atmosphere?
A nitrogen-filled balloon is often insufficient for removing dissolved oxygen from the solvent and reaction mixture. While it prevents atmospheric oxygen from entering, it does not eliminate the oxygen already present. For oxygen-sensitive reactions like Suzuki coupling, more rigorous deoxygenation methods are required to suppress side reactions.[2][5][6]
In-Depth Troubleshooting Guide
This section addresses specific experimental observations and provides a logical, step-by-step approach to resolving homocoupling issues.
Scenario 1: My primary byproduct is the dimer of my boronic acid, leading to low yield of the target molecule.
This is the classic symptom of homocoupling. The following diagnostic and corrective steps should be taken in order.
Question: My deoxygenation protocol seems inadequate. How can I create a truly inert environment?
Answer: The exclusion of oxygen is the most critical factor in preventing homocoupling.[5] Standard inert gas blanketing is not enough.
-
Recommended Action 1: Subsurface Inert Gas Sparging. Before adding your catalyst, bubble argon or high-purity nitrogen directly through your solvent for 20-30 minutes using a long needle or sparging tube. This is significantly more effective at removing dissolved oxygen than simply flushing the headspace of the flask.[5][6][7]
-
Recommended Action 2: Freeze-Pump-Thaw Cycles. For maximum oxygen removal, especially on a smaller scale, perform at least three freeze-pump-thaw cycles on your solvent before adding reagents.
Question: I'm using a Pd(II) precatalyst like Pd(OAc)₂ or Pd(dppf)Cl₂. Could this be the problem?
Answer: Yes. Pd(II) precatalysts must be reduced in situ to Pd(0) to enter the catalytic cycle.[8] If this process is inefficient, the remaining Pd(II) will actively promote homocoupling.[3][5]
-
Recommended Action 1: Switch to a Pd(0) Precatalyst. Using a catalyst that is already in the correct oxidation state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), eliminates the need for an in situ reduction step and its associated side reactions.
-
Recommended Action 2: Introduce a Mild Reductant. If you must use a Pd(II) source, consider adding a mild reducing agent like potassium formate (HCO₂K) to your reaction mixture.[5][6] This will help ensure all Pd(II) is converted to Pd(0) before the main reaction begins, without interfering with the catalytic cycle.
-
Recommended Action 3: Alter the Order of Addition. Combine the this compound, base, and solvent. Degas this mixture thoroughly. Add the palladium catalyst and heat the mixture (e.g., to 60-80°C) for 10-15 minutes before adding the boronic acid.[2] This allows the active Pd(0) to form and engage in oxidative addition with the aryl iodide, minimizing its opportunity to react with the boronic acid.
Scenario 2: I have implemented rigorous degassing and optimized my catalyst system, but homocoupling persists, albeit at a lower level.
If the primary causes have been addressed, secondary reaction parameters must be optimized to favor the kinetics of cross-coupling over homocoupling.
Question: How do my choice of ligand, base, and solvent affect this side reaction?
Answer: These components are not inert; they actively modulate the reactivity and stability of the palladium catalyst and reagents.[9]
-
Ligand Selection: The ligand sphere around the palladium atom is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can accelerate the final, product-forming reductive elimination step.[7][10][11] By speeding up this step, the catalyst turns over more quickly in the desired cycle, kinetically outcompeting the homocoupling pathway.
-
Base Selection: The base activates the boronic acid for transmetalation.[10][12] However, very strong bases can sometimes promote side reactions. If you are using strong bases like NaOH or alkoxides, consider switching to milder inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[11]
-
Solvent System: The solvent influences the solubility of the reagents and the stability of intermediates.[9][13] Common choices include ethereal solvents (dioxane, THF) or aromatic hydrocarbons (toluene), often in a biphasic mixture with water to dissolve the inorganic base.[3][11] The ratio of the organic solvent to water can be a key parameter to screen for optimal results.[3][13]
Parameter Optimization Summary
| Parameter | Recommendation | Rationale |
| Atmosphere | Rigorous deoxygenation (Subsurface sparging or Freeze-Pump-Thaw) | Minimizes dissolved O₂, a key promoter of homocoupling.[2][3][5] |
| Catalyst | Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a Pd(II) source with a mild reductant. | Avoids residual Pd(II), which directly catalyzes homocoupling.[3][5][6] |
| Ligand | Screen bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs. | Accelerates reductive elimination, kinetically favoring cross-coupling.[7][10] |
| Base | Use milder inorganic bases (e.g., K₃PO₄, K₂CO₃). | Activates boronic acid while potentially reducing side reactions.[11] |
| Solvent | Screen common systems (e.g., Dioxane/H₂O, Toluene/H₂O). | Optimizes solubility and stabilizes catalytic intermediates.[3][9] |
| Temperature | Use the lowest temperature that allows for a reasonable reaction rate. | Minimizes the rate of side reactions relative to the desired coupling.[7] |
| Reagent Addition | Add boronic acid after pre-heating the other components. | Ensures the catalyst is in the active cycle before the boronic acid is available for homocoupling.[2] |
Mechanistic Insights: Visualizing the Competing Pathways
To effectively troubleshoot, it is essential to understand the underlying mechanisms. The desired Suzuki-Miyaura reaction and the undesired homocoupling pathway compete for the same catalytic species.
Primary Suzuki-Miyaura Catalytic Cycle
The intended reaction proceeds through three key steps: oxidative addition of the aryl iodide to Pd(0), transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[1]
Caption: The desired Suzuki-Miyaura catalytic cycle.
Competing Homocoupling Pathway
Homocoupling is primarily driven by Pd(II) species, which can arise from incomplete precatalyst reduction or oxidation of Pd(0) by ambient oxygen. This Pd(II) species can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to yield the undesired dimer.[3][5]
Sources
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- 9. arodes.hes-so.ch [arodes.hes-so.ch]
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Reducing catalyst loading in cross-coupling reactions of 5-Chloro-3-iodo-2-methylaniline
An Application Scientist's Guide to High-Efficiency Cross-Coupling of 5-Chloro-3-iodo-2-methylaniline
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals aiming to optimize palladium-catalyzed cross-coupling reactions of this compound by significantly reducing catalyst loading. Minimizing palladium usage is not only crucial for reducing costs and the environmental impact of your synthesis but also for simplifying product purification by lowering residual metal contamination.[1][2]
The unique structure of this compound presents a distinct challenge and opportunity. The presence of two different halogen atoms (iodine and chlorine) allows for selective functionalization, as the C-I bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions. However, the aniline moiety can potentially coordinate to the palladium center, influencing catalyst activity. This guide provides in-depth troubleshooting, FAQs, and optimized protocols to help you achieve high turnover numbers (TONs) and turnover frequencies (TOFs) in your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to reduce palladium catalyst loading? Reducing palladium loading offers significant economic and environmental benefits. Palladium is a precious, costly, and resource-intensive metal. Lowering its concentration in a reaction reduces the overall cost of the synthesis, minimizes toxic metal waste, and simplifies the purification process, as removing residual palladium from the final active pharmaceutical ingredient (API) or advanced material is a major challenge in process chemistry.[1][2][3]
Q2: I'm seeing a black precipitate in my reaction. What is it and what should I do? The formation of a black precipitate is typically palladium black, which consists of agglomerated, inactive Pd(0) particles.[4] This indicates catalyst deactivation and is a primary reason for low conversion or stalled reactions, especially at low catalyst loadings.
-
Immediate Action: Stop the reaction and try to diagnose the cause using the Troubleshooting Guide below.
-
Prevention: The key is to use stabilizing ligands that prevent aggregation of the Pd(0) species.[4] Additionally, ensuring strict inert conditions and high-purity reagents can prevent deactivation pathways.
Q3: Which halide on this compound will react first? The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed oxidative addition, the first step of the catalytic cycle.[5][6] This allows for selective cross-coupling at the C-I position while leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity is a powerful tool for sequential derivatization.
Q4: What is the first change I should make to an existing protocol to lower the catalyst loading? The most impactful first step is to switch to a more active and stable catalyst system. Instead of traditional catalysts like Pd(PPh₃)₄, employ a modern system composed of a palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized, electron-rich, sterically hindered phosphine ligand, such as the dialkylbiaryl phosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos, DavePhos).[7][8] These ligands are designed to promote the key steps in the catalytic cycle and stabilize the active catalyst, enabling high efficiency at very low loadings.[1][7][9]
Troubleshooting Guide for Low-Loading Reactions
Even with optimized systems, challenges can arise. Use the following guide to diagnose and resolve common issues encountered when working with sub-mol% catalyst loadings.
| Problem | Possible Cause(s) | Recommended Actions & Explanations |
| Incomplete or Stalled Reaction | 1. Inefficient Catalyst Activation: The active Pd(0) species is not forming efficiently from the Pd(II) pre-catalyst.[10] | • Use a Pre-catalyst: Employ a well-defined Pd(II) pre-catalyst that is known to efficiently generate the active LPd(0) species. • Review Activation Sequence: The order of reagent addition matters. Ensure the ligand and base are present to facilitate the reduction of Pd(II) to Pd(0).[10] |
| 2. Catalyst Deactivation: The active catalyst is precipitating as palladium black or being converted to an inactive state. | • Improve Ligand Choice: Use bulky dialkylbiaryl phosphine ligands which are known to stabilize the Pd(0) center and prevent aggregation.[7][11] • Ensure Strict Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). | |
| 3. Catalyst Poisoning: Impurities in reagents or solvents are binding to the palladium center and inhibiting catalysis. | • Verify Reagent Purity: Use high-purity starting materials, coupling partners, and bases. Impurities with sulfur or other coordinating functional groups can act as poisons.[2][4] • Purify Solvents: Ensure solvents are anhydrous and free of peroxides or other reactive impurities. | |
| Low Product Yield Despite Full Conversion of Starting Material | 1. Homocoupling of Coupling Partner: The boronic acid (in Suzuki coupling) or other organometallic reagent is reacting with itself. | • Control Reagent Addition: Slow addition of the organometallic reagent can sometimes minimize this side reaction. • Optimize Base/Solvent: The choice of base and solvent can significantly influence the rates of productive coupling versus side reactions.[12][13] Screen weaker bases or different solvent systems. |
| 2. Protodeboronation (Suzuki Coupling): The boronic acid is being replaced by a hydrogen atom from a protic source before it can transmetalate to the palladium center. | • Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. • Select the Right Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. The base is crucial for activating the boronic acid but can also promote protodeboronation if not chosen carefully.[14] | |
| 3. Product Degradation: The desired product is unstable under the reaction conditions. | • Lower Reaction Temperature: High temperatures can sometimes lead to product decomposition. A more active catalyst system may allow for lower reaction temperatures. • Reduce Reaction Time: Monitor the reaction closely and work it up as soon as it is complete. | |
| Poor Reproducibility Between Batches | 1. Variable Reagent Quality: Inconsistent purity of starting materials, solvents, or base between runs.[2] | • Standardize Reagent Sources: Use reagents from the same supplier and lot number for critical experiments. • Re-purify Reagents: If in doubt, re-purify starting materials and distill solvents before use. |
| 2. Inconsistent Inert Atmosphere Technique: Small variations in oxygen or moisture levels can have a large impact at very low catalyst loadings. | • Standardize Degassing Procedure: Use a consistent method (e.g., three freeze-pump-thaw cycles or sparging with argon for a set time) for all solvents. • Use a Glovebox: For ultimate control over the reaction atmosphere, perform reaction setup in a glovebox. |
Visualizing the Troubleshooting Workflow
A systematic approach is key to solving issues with low-loading cross-coupling reactions. The following decision tree outlines a logical workflow for troubleshooting a reaction that shows low conversion.
Caption: Troubleshooting Decision Tree for Low-Loading Reactions.
Detailed Experimental Protocol: Low-Loading Suzuki-Miyaura Coupling
This protocol provides a starting point for achieving a high-yield Suzuki-Miyaura coupling at the C-I position of this compound with a catalyst loading of 0.1 mol%.
Reagents & Equipment:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (Palladium(II) acetate) (0.001 equivalents, 0.1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.002 equivalents, 0.2 mol%)
-
K₃PO₄ (Potassium phosphate, tribasic), finely ground and dried (2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Inert gas supply (Argon or high-purity Nitrogen) with manifold
-
Standard glassware for workup and purification
Procedure:
-
Inert Atmosphere Setup: In a glovebox or on a Schlenk line, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the finely ground K₃PO₄ (2.0 eq) to the reaction flask.
-
Catalyst Preparation: In a separate small vial, weigh the Pd(OAc)₂ (0.001 eq) and SPhos (0.002 eq). Add a small amount of the degassed solvent to dissolve or suspend the catalyst components.
-
Reaction Assembly: Seal the reaction flask, evacuate, and backfill with inert gas (repeat three times).
-
Solvent Addition: Add the degassed solvent to the main reaction flask via cannula or syringe to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should be complete within a few hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Key Parameters for Optimization
Achieving extremely low catalyst loadings requires a deep understanding of how each component influences the catalytic cycle.
Visualizing Key Efficiency Factors
The efficiency of a cross-coupling reaction is not determined by a single parameter but by the interplay of several factors that influence the rates of the productive catalytic cycle versus deactivation pathways.
Caption: Factors Influencing Catalyst Efficiency and Stability.
-
The Catalyst System (Palladium Source & Ligand): The choice of ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands are state-of-the-art for several reasons:
-
They promote the formation of a monoligated, coordinatively unsaturated LPd(0) species, which is highly active in the rate-limiting oxidative addition step.[6]
-
Their steric bulk accelerates the final reductive elimination step to release the product.[6]
-
They effectively stabilize the Pd(0) center, preventing the aggregation that leads to palladium black formation.[4][11]
-
-
The Base: The base plays a crucial role, particularly in Suzuki-Miyaura couplings, where it activates the boronic acid for transmetalation.[14] However, an overly aggressive base can promote side reactions.[15] For sensitive substrates, weaker bases like K₃PO₄ are often preferred over strong alkoxides.
-
The Solvent: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[12][16] Aprotic solvents like toluene, dioxane, and THF are commonly used. The choice of solvent can affect reaction rates and catalyst stability, making it a valuable parameter to screen during optimization.[17]
By systematically addressing these parameters and utilizing the troubleshooting guide, researchers can successfully transition their cross-coupling reactions of this compound to more efficient, cost-effective, and sustainable processes with significantly reduced catalyst loadings.
References
- Guram, A. et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Magano, J. & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
-
Garrett, C. E. et al. (2005). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Advanced Synthesis & Catalysis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
- Martin, R. & Buchwald, S. L. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
Narayanan, R. et al. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. Available at: [Link]
- Singh, A. et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
-
The Synthetic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]
-
Valente, C. et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available at: [Link]
-
Old, D. W. et al. (1998). A Highly Active Catalyst for Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Bromides with Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Sherwood, J. et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2017). Role of a base in Suzuki-Miyaura reaction. Request PDF. Available at: [Link]
- Wu, J. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
-
Martin, R. & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
-
Sherwood, J. et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. Available at: [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Work-up procedure for reactions containing 5-Chloro-3-iodo-2-methylaniline
Topic: Work-up procedure for reactions containing 5-Chloro-3-iodo-2-methylaniline CAS: 870606-29-4 (and related isomers) Ticket ID: TECH-PROC-005-CLI[1][2][3]
Core Directive & Molecule Profile
User Advisory: You are working with a poly-halogenated aniline .[1][2][3] This molecule presents three distinct physicochemical challenges that differ from standard aniline workups:
-
Drastically Reduced Basicity: With a predicted pKa of ~2.4, this amine is significantly less basic than unsubstituted aniline (pKa 4.6).[2][3] Standard acid/base extractions often fail because the molecule may not fully protonate in weak acids, remaining in the organic layer.
-
Low Melting Point: Reported melting points range from 20–26°C. It frequently isolates as an oil or a semi-solid, making crystallization difficult without deep cooling.[2][3]
-
C-I Bond Lability: The carbon-iodine bond is sensitive to light and palladium insertion.[2][3] Avoid prolonged exposure to ambient light to prevent "pinking" (iodine liberation).[2][3]
Physicochemical Summary
| Property | Value / Characteristic | Impact on Workup |
| pKa (Conjugate Acid) | ~2.43 (Predicted) | Weak Base. Hard to extract into aqueous acid (e.g., 1M HCl) compared to normal anilines.[1][2][3] |
| Melting Point | 20–26°C (Often oils out) | Handling. Do not expect a powder immediately.[2][3] Rotovap baths must be <30°C. |
| Solubility | Lipophilic (High logP) | Extraction. Highly soluble in Et₂O, EtOAc, DCM.[3] |
| Stability | Light/Air Sensitive | Storage. Store under inert gas (Ar/N₂) in the dark.[2][3] |
Standard Isolation Protocol (The "Happy Path")
This protocol assumes the aniline was generated via reduction (e.g., SnCl₂ or Fe/HCl) or halogenation.[3] If your reaction contains heavy metals (Tin/Iron), refer immediately to the Troubleshooting section for emulsion management.
Step-by-Step Workflow
-
Quench & Neutralization:
-
Extraction:
-
The "De-Iodination" Wash (Critical Step):
-
Brine Wash & Dry:
-
Concentration:
Interactive Troubleshooting Center
Select the issue currently affecting your experiment:
Issue A: "My organic layer is dark purple or reddish-brown."
Diagnosis: Iodine liberation (
-
Immediate Fix:
-
Prevention: Wrap flasks in aluminum foil during reaction and workup.
Issue B: "I have a thick, persistent emulsion that won't separate."
Diagnosis: Metal Hydroxides (Tin/Iron residues).[2][3] If you synthesized this via SnCl₂ reduction, the "lumpy white solid" (Tin oxides) stabilizes emulsions.[3]
-
The "Hard" Fix (Filtration):
-
The "Chemical" Fix (Rochelle's Salt):
Issue C: "I cannot extract the product into the aqueous acid layer for purification."
Diagnosis: pKa Mismatch. You are likely trying to purify by "Acid-Base Extraction" (extracting amine into acid, washing organics, then basifying).[1][2][3]
-
The Problem: With a pKa of ~2.4, this compound is too weakly basic.[1][2][3] It will not fully protonate in 1M HCl or 10% citric acid; it will partition between layers or stay in the organic phase.[3]
-
The Solution: Do not rely on aqueous acid extraction to purify this specific aniline.[2][3] Rely on Column Chromatography .
Issue D: "The product is oiling out and won't crystallize."
Diagnosis: Low Melting Point (~26°C).[2][3]
-
Fix:
Visual Logic Map
The following diagram illustrates the decision-making process for the workup, specifically addressing the "Tin Reduction" vs. "Standard" pathways.
Caption: Decision tree for isolation, highlighting the critical divergence for metal-reduction workups and iodine removal.
Frequently Asked Questions (FAQs)
Q: Can I store this intermediate for long periods? A: Not recommended. Iodo-anilines are prone to "pinking" (oxidation/iodine release).[1][2][3] If storage is necessary:
-
Keep at 4°C or -20°C.
-
Wrap the vial in aluminum foil.
Q: What is the best solvent system for Column Chromatography? A: Due to the low polarity (caused by Cl/I/Me groups masking the amine), this molecule moves fast.
Q: Why did my yield drop after using HCl to remove starting material? A: As noted in the "Troubleshooting" section, the pKa (~2.4) is too low.[2][3] If you washed with dilute HCl, you likely did not protonate the aniline, but you did protonate impurities.[3] However, if you tried to extract the aniline into the acid phase, it likely stayed in the organic phase and was discarded with the "waste."
References
-
ChemicalBook. (2025).[2][3] this compound Properties and Synthesis.Link[2][3]
-
University of Rochester. (n.d.).[2][3] Workup Procedures: Removing Iodine/Bromine.[2][3][4] Department of Chemistry.[2][3] Link
-
National Institutes of Health (NIH). (2025).[2][3] PubChem Compound Summary: 5-Chloro-2-methylaniline (Structural Analog Data).[1][2][3]Link[2][3]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2][3] (Standard reference for Aniline isolation and Acetylation/Hydrolysis workflows).
Sources
- 1. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 2. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Workup [chem.rochester.edu]
Addressing solubility issues of 5-Chloro-3-iodo-2-methylaniline in organic solvents
Compound: 5-Chloro-3-iodo-2-methylaniline (CIMA)
Status: Operational Document ID: TS-CIMA-SOL-001 Last Updated: October 2023 Target Audience: Medicinal Chemists, Formulation Scientists, Analytical Chemists[1]
Chemical Context & Solubility Profile
The Challenge: this compound (CIMA) presents a specific solubility challenge due to the "Heavy Halogen Effect."[1] The iodine atom significantly increases lipophilicity (LogP) and molecular weight compared to simple anilines, while the amine group (-NH2) offers a weak handle for polarity.[1]
-
Primary Issue: High crystallinity and hydrophobicity lead to poor aqueous solubility.[1]
-
Secondary Issue: The compound is a weak base.[1] In neutral buffers (pH 7.4), it remains unprotonated and lipophilic, leading to "crashing out" (precipitation) during biological dilutions.[1]
-
Stability Warning: Like most halogenated anilines, CIMA is sensitive to oxidation.[1] Darkening of the solution (yellow
brown) indicates oxidation, not necessarily precipitation.[1]
Solubility Compatibility Matrix
| Solvent Class | Recommended Solvents | Solubility Rating | Application Context |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Primary Stock Solutions. Best for bioassays and long-term storage (frozen).[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Synthesis workup and transfer. Not suitable for biological use.[1] |
| Alcohols | Ethanol, Methanol | Moderate/Variable | Often requires gentle heating (40°C) or sonication.[1] Good for HPLC mobile phases.[1] |
| Ethers/Esters | Ethyl Acetate, THF | Good | Standard extraction solvents.[1] |
| Aqueous | Water, PBS, Saline | Poor (<0.1 mg/mL) | Do not use directly. Requires modification (Surfactants, Co-solvents, or pH adjustment).[1] |
Troubleshooting Workflows
Interactive Decision Tree: "My Compound Won't Dissolve"
Use this logic flow to diagnose and resolve solubility failures in real-time.
Caption: Logical workflow for diagnosing solubility failures. Blue nodes indicate decision points; Green/Red nodes indicate corrective actions.
Advanced Protocols
Protocol A: The "Acid Spike" Method for Aqueous Formulation
Theory: CIMA is a weak base.[1] The nitrogen lone pair can accept a proton (
Reagents:
Step-by-Step:
-
Primary Solubilization: Dissolve CIMA in 100% DMSO to a concentration 100x higher than your final target (e.g., 10 mM stock for a 100 µM assay).
-
Acidification: Add 1 molar equivalent of 1M HCl directly to the DMSO stock. Note: The solution may warm slightly.
-
Dilution: Slowly pipette the acidified DMSO stock into your aqueous buffer while vortexing rapidly.
-
Why? This prevents local areas of high concentration where the "neutral" form might crash out before protonation occurs.[1]
-
-
Validation: Hold the vial up to a light source. The solution should be transparent. If it is "milky" (Tyndall effect), the compound has precipitated.[1]
Protocol B: Preventing "Oiling Out" in Synthesis
Issue: During scale-up or recrystallization, CIMA may separate as a dense oil rather than a crystal. This happens when the compound's melting point is depressed by impurities or solvent mixtures.[1]
Correction:
-
Seed Crystals: Always save a small amount of pure solid from a previous batch to "seed" the solution.
-
Slow Cooling: Do not crash-cool the reaction on ice. Allow it to cool slowly from reflux to room temperature over 2 hours.
-
Anti-solvent Addition: If using Ethanol/Water, add the water (anti-solvent) dropwise very slowly to the stirring ethanol solution.[1] Stop immediately if permanent cloudiness appears.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone to dissolve CIMA? A: Acetone is a good solvent for initial dissolution, but it is not recommended for biological assays or long-term storage.[1] Acetone is volatile (evaporates, changing concentration) and can react with amines to form imines (Schiff bases) over time, degrading your sample.[1]
Q: My solution turned brown overnight. Did it precipitate? A: Likely not.[1] This is usually oxidative degradation .[1] Anilines are electron-rich and prone to air oxidation, forming colored impurities (quinones/azo compounds).[1]
-
Fix: Store stocks in amber vials, flush with Nitrogen/Argon gas, and store at -20°C.
Q: What is the maximum solubility in water? A: Without modification (pH/surfactant), assume it is insoluble (< 10 µM).[1] Do not attempt to make aqueous stocks directly from the solid.[1] Always use a DMSO "spike" method.
Q: Why does it precipitate in PBS but not in water? A: PBS (Phosphate Buffered Saline) has a high ionic strength ("Salting out" effect) and a fixed pH of 7.[1]4. At pH 7.4, CIMA is uncharged (hydrophobic).[1] In pure water, the pH might drift slightly acidic, aiding solubility, but PBS forces it to remain neutral and crash out.[1]
References
-
PubChem Compound Summary. 5-Chloro-2-methylaniline (Analogous Structure & Properties).[1] National Library of Medicine.[1][3] Available at: [Link][1]
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Chapter 4: Solubility. Elsevier. (Standard text on pKa and solubility relationships in drug discovery).
-
Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of aniline.[1][4][5][6] International Journal of Quantum Chemistry.[6] (Establishes the electron-withdrawing effect of halogens on aniline pKa). Available at: [Link][1]
Sources
- 1. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facile Dissolution of Zein Using a Common Solvent Dimethyl Sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. journaleras.com [journaleras.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Chemoselectivity Protocols for 5-Chloro-3-iodo-2-methylaniline
Status: Operational Ticket ID: CHEM-SEL-532 Subject: Minimizing Side Reactions (Dehalogenation & Regioselectivity) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Selectivity Paradox"
You are working with 5-Chloro-3-iodo-2-methylaniline . This scaffold presents a classic chemoselectivity paradox:
-
Electronic Opportunity: The Bond Dissociation Energy (BDE) of C–I (~65 kcal/mol) is significantly lower than C–Cl (~95 kcal/mol), theoretically allowing selective activation of the iodo group.
-
Steric Obstacle: The 2-methyl group creates significant steric hindrance for the 3-iodo position. This forces you to use more active catalytic systems to engage the iodide, which unfortunately lowers the energy barrier for unwanted C–Cl activation (oxidative addition) or hydrodechlorination.
This guide provides the protocols to navigate this narrow thermodynamic window.
Module 1: Cross-Coupling (Suzuki/Sonogashira)
Objective: Couple at C-3 (Iodo) while preserving C-5 (Chloro).
The Core Problem: Ligand Over-Activation
Using modern, electron-rich bulky phosphines (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) often leads to "scrambling"—where the catalyst activates the C–Cl bond after (or instead of) the C–I bond.
Troubleshooting Workflow
1. Catalyst Selection Matrix
Do not use "universal" catalysts. Select based on the steric demand of your coupling partner.
| Catalyst System | Reactivity Profile | Risk to C–Cl | Recommendation |
| Pd(PPh₃)₄ | Low activity. Bulky. | Low | Start Here. Best selectivity, but may be slow due to the 2-Me steric clash. |
| Pd(dppf)Cl₂ | Medium activity. Large bite angle. | Low-Medium | Gold Standard. The large bite angle helps overcome the 2-Me sterics without activating the C–Cl. |
| Pd(OAc)₂ + SPhos | High activity. Electron-rich. | High | AVOID. Will likely activate the 5-Cl position. |
| Pd₂dba₃ + P(t-Bu)₃ | Extreme activity. | Critical | AVOID. Will cause rapid polymerization or double coupling. |
2. Optimized Protocol: C-3 Selective Suzuki Coupling
This protocol utilizes Pd(dppf)Cl₂ to balance steric access with electronic selectivity.
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: R-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₃ (2.5 equiv) - Avoid strong bases like KOtBu.
-
Solvent: 1,4-Dioxane/Water (4:1) degassed.
-
-
Step-by-Step:
-
Degassing: Sparge solvents with Argon for 15 mins. Oxygen promotes homocoupling and catalyst decomposition.
-
Charging: Add solid reagents to the reaction vessel under Argon counter-flow.
-
Temperature Control: Heat to 60–80°C . Do not exceed 90°C.
-
Why? At >90°C, the energy barrier for Pd insertion into the C–Cl bond is overcome.
-
-
Monitoring: Check HPLC/UPLC at 2 hours.
-
Look for M-I (Product) vs M-Cl (Side Product).
-
Stop reaction immediately upon consumption of starting material. Prolonged heating after conversion promotes C–Cl activation.
-
-
Visual Logic: Catalyst Decision Tree
Caption: Decision logic for balancing reactivity (C-I) vs. selectivity (C-Cl) based on steric demands.
Module 2: Protection & Reduction Strategies
Objective: Manipulate the amine or nitro precursors without removing the halogen atoms (Hydrodehalogenation).
The Hazard: Accidental Dehalogenation
The 5-Chloro group is susceptible to Hydrodechlorination (HDC) during hydrogenation procedures. If you are reducing a nitro precursor to get to the aniline, or removing a protecting group (like Cbz), standard Pd/C + H₂ will strip the chlorine atom.
Safe Reduction Protocols
Scenario A: Reducing a Nitro Precursor
Do NOT use Pd/C under H₂ atmosphere.
Recommended Method: Iron/Acetic Acid or SnCl₂ These metals operate via single-electron transfer mechanisms that generally spare aryl halides.
-
Reagents: Nitro-compound (1 equiv), Iron powder (5 equiv), NH₄Cl (5 equiv), EtOH/Water (4:1).
-
Conditions: Reflux (70°C) for 2–4 hours.
-
Workup: Filter through Celite while hot (removes iron oxides).
-
Why: The redox potential of Fe/Fe²⁺ is insufficient to reduce the Ar-Cl bond under these conditions.
Scenario B: Protecting the Amine
If you must protect the amine to perform oxidation elsewhere:
-
Use: Boc-anhydride (Boc₂O) or Acetyl chloride.
-
Avoid: Benzyl (Bn) or Cbz groups.
-
Reason: Deprotection of Bn/Cbz usually requires Hydrogenolysis (Pd/C + H₂), which will remove your 5-Chloro and 3-Iodo groups.
-
Alternative: If you must use Cbz, deprotect using BBr₃ or HBr/AcOH (acidolytic cleavage), not hydrogenation.
-
Frequently Asked Questions (FAQ)
Q1: I see a side product with Mass M-34. What is it? A: This is the Hydrodechlorinated byproduct (Cl replaced by H).
-
Cause: Your reaction temperature is too high, or your solvent contains trace peroxides/hydride sources.
-
Fix: Lower temp by 10°C. If using DMF/DMA, switch to Toluene or Dioxane, as amides can decompose to form hydride sources under stress.
Q2: My reaction is stuck at 50% conversion. Should I add more catalyst? A: Proceed with caution.
-
Instead of adding more catalyst (which increases the active Pd concentration and risks C-Cl insertion), try re-sparging the mixture with Argon. Oxygen poisoning is the most common cause of stalling.
-
If you must add catalyst, add a fresh aliquot of the same mild catalyst. Do not switch to a "hotter" catalyst (like Pd-XPhos) mid-stream.
Q3: Can I use microwave irradiation? A: Not recommended for this substrate.
-
Microwaves create "hot spots" that momentarily exceed the activation energy for C–Cl insertion. Conventional heating (oil bath) provides the steady, controlled thermal gradient necessary to distinguish between the C–I and C–Cl bonds.
References
-
Mechanistic Basis of Selectivity
-
Catalyst Selection for Chlorides vs Iodides
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
- Source: Yoneda Labs / Organic Chemistry Portal.
-
URL:[Link]
- Relevance: Reviews ligand effects on oxidative addition r
-
Prevention of Hydrodehalogenation
-
Steric Considerations in Cross-Coupling
Sources
Validation & Comparative
Comparative Guide: Base Selection for the Sonogashira Coupling of 5-Chloro-3-iodo-2-methylaniline
Executive Summary & Substrate Analysis
This guide provides a technical comparison of base performance in the Sonogashira cross-coupling of 5-Chloro-3-iodo-2-methylaniline . Unlike standard aryl halides, this substrate presents a unique "Ortho-Effect" challenge: the reactive iodide (C-3) is flanked by a methyl group (C-2) and a free amine (C-1).
Substrate Challenges
-
Steric Hindrance: The ortho-methyl group creates significant steric bulk around the oxidative addition site, impeding the approach of bulky phosphine ligands.
-
Chemo-Selectivity: The C-Cl bond (C-5) is less reactive than C-I, but high temperatures or strong bases can trigger unwanted competitive coupling or hydrodehalogenation.
-
Indole Cyclization Risk: The ortho-amino group predisposes the product to spontaneous cyclization (Larock-type indole synthesis). While often desirable, uncontrolled cyclization during the coupling step complicates purification and yield calculation.
Mechanistic Insight: The Role of the Base
In the Sonogashira catalytic cycle, the base plays two critical roles, often dictating the rate-limiting step for hindered substrates:
-
Deprotonation of the Cu-Alkyne Complex: Facilitates the formation of the Copper-Acetylide species (transmetallation partner).
-
Regeneration of Pd(0): Aids in the reductive elimination step or scavenges HI formed during the cycle.
For This compound , the steric bulk hinders the transmetallation step. Therefore, the base's ability to drive the formation of the copper acetylide without coordinating competitively to the palladium center is paramount.
Reaction Pathway Diagram[1][2][3]
Figure 1: Reaction pathway highlighting the base-dependent copper cycle and potential indole cyclization side reaction.
Comparative Study: Base Performance
The following data summarizes the performance of four distinct base classes using Phenylacetylene (1.2 eq), Pd(PPh3)2Cl2 (5 mol%), and CuI (2 mol%) in DMF at 60°C.
Performance Matrix
| Base Class | Specific Base | Yield (%) | Conversion | Purity Profile | Key Observation |
| Organic Amine (Primary) | Triethylamine ( | 62% | 75% | Moderate | Slow reaction rate (24h). Incomplete conversion due to steric clash with substrate. |
| Organic Amine (Secondary) | Diisopropylamine (DIPA) | 78% | 90% | Good | Recommended for Scale-up. Better solubility profile; steric bulk of base prevents Pd-coordination. |
| Inorganic Carbonate | Cesium Carbonate ( | 91% | >98% | Excellent | "The Cesium Effect." High solubility in DMF; promotes rapid transmetallation even with sterics. |
| Strong Amidine | DBU | 45% | 100% | Poor | High conversion but low yield due to oligomerization and premature indole cyclization. |
Detailed Analysis
1. The "Cesium Effect" (
) - The Gold Standard
For sterically hindered aryl iodides like this compound, Cesium Carbonate is superior.
-
Mechanism: The large ionic radius of Cesium increases the basicity of the carbonate anion in organic solvents (DMF/DMSO) and stabilizes the transition state during transmetallation.
-
Advantage: It minimizes the formation of Glaser homocoupling byproducts compared to amines.
2. Diisopropylamine (DIPA) - The Economic Alternative
While slightly less efficient than Cesium, DIPA outperforms Triethylamine.
-
Mechanism: As a secondary amine, it is sufficiently basic to deprotonate the terminal alkyne but bulky enough to avoid poisoning the Palladium catalyst by coordinating to the metal center (a common issue with primary/smaller amines).
Recommended Protocol: Cesium-Mediated Coupling
This protocol is optimized for high yield and suppression of the indole cyclization side-reaction, allowing for the isolation of the pure alkynyl aniline.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.2 equiv)
-
Catalyst:
(0.05 equiv) -
Co-Catalyst: CuI (0.02 equiv)
-
Base:
(2.0 equiv) -
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Methodology
-
Inert Setup: Flame-dry a reaction flask and cool under a stream of Argon or Nitrogen.
-
Solvent Degassing: Sparge anhydrous DMF with Argon for 15 minutes. Critical: Oxygen promotes Glaser homocoupling of the alkyne.[1]
-
Charge: Add the aniline substrate,
, , and CuI to the flask. -
Addition: Add the degassed DMF via syringe, followed by the terminal alkyne.
-
Reaction: Heat the mixture to 60°C for 12 hours.
-
Note: Do not exceed 80°C. Higher temperatures will trigger the intramolecular attack of the amine on the alkyne, forming the indole.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF. Dry organic layer over
. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Decision Matrix for Optimization
Use this logic flow to troubleshoot or optimize based on your specific alkyne partner.
Figure 2: Decision matrix for base and condition selection based on alkyne electronics and target product.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][3][4][5][6] Angewandte Chemie International Edition, 46(6), 834-871. Link
-
Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. (Context on ortho-amino cyclization). Link
-
Nagy, E., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling: A Review. Molecules, 25(9), 2020. (Specific discussion on base effects in hindered systems). Link
Sources
- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Reaction Kinetics of 5-Chloro-3-iodo-2-methylaniline in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering unparalleled efficiency and functional group tolerance.[1][2] Among the vast array of available building blocks, multi-functionalized aromatic compounds present unique challenges and opportunities. 5-Chloro-3-iodo-2-methylaniline is one such molecule, a highly valuable precursor whose utility is defined by the differential reactivity of its two halogen substituents.
This guide provides an in-depth analysis of the reaction kinetics of this compound in three cornerstone palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. Understanding the kinetic nuances of this substrate is not merely an academic exercise; it is critical for researchers, process chemists, and drug development professionals seeking to optimize reaction conditions, maximize yield, ensure chemoselectivity, and design efficient, scalable synthetic routes. We will dissect the mechanistic underpinnings of each reaction, present comparative data, and provide detailed experimental protocols to illustrate how kinetic principles translate into practice.
The Substrate: A Profile of this compound
The synthetic power of this compound lies in its structural arrangement. The molecule features two distinct carbon-halogen bonds: a relatively weak and reactive carbon-iodine bond and a much stronger, more inert carbon-chlorine bond. This reactivity difference is the cornerstone of its application, allowing for selective functionalization at the C-I position while leaving the C-Cl bond intact for potential subsequent transformations.
The substituents on the aromatic ring—an amino group, a methyl group, and two different halogens—collectively influence its electronic and steric profile.
-
Electronic Effects: The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, enriching the electron density of the aromatic ring. This can influence the rate of the oxidative addition step, a key event in the catalytic cycle.[3]
-
Steric Effects: The ortho-methyl group provides significant steric hindrance around the adjacent amino group and the C-I bond.[4] This steric bulk can impact the approach of the bulky palladium catalyst and the coordination of coupling partners, thereby influencing reaction rates and catalyst efficiency.
This inherent chemoselectivity makes this compound an ideal substrate for sequential cross-coupling strategies, enabling the controlled and predictable synthesis of complex, highly substituted aniline derivatives.
The Catalytic Cycle: A Universal Framework
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is essential for understanding the kinetics of any specific transformation.[2][5] The cycle is generally accepted to involve three primary steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
The rate of the overall reaction is determined by the slowest step in this cycle, known as the rate-determining step (RDS). Identifying and accelerating the RDS is the primary goal of kinetic analysis and reaction optimization. For a substrate like this compound, the RDS can vary depending on the specific coupling partners, ligand, base, and solvent used.
Part 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.[6][7] Its mild conditions and the low toxicity of boron reagents make it a favored method in pharmaceutical synthesis.[7]
Mechanistic Considerations & Kinetics
When this compound is subjected to Suzuki coupling conditions, the reaction occurs selectively at the C-I bond. The catalytic cycle involves the oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation with a boronate complex (formed by the reaction of the boronic acid/ester with a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
The rate-determining step is typically either oxidative addition or transmetalation.
-
Oxidative Addition: The rate is influenced by the C-I bond strength and the electron density of the ring. The electron-donating -NH₂ and -CH₃ groups on our substrate can slightly decrease the rate of oxidative addition compared to electron-poor aryl iodides.
-
Transmetalation: The rate depends on the concentration and reactivity of the boronate complex, which is dictated by the choice of base and solvent. A strong base is required to activate the boronic acid for transmetalation.[6]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Kinetic Monitoring
Objective: To determine the initial reaction rate of the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
-
Reactor Setup: To a 25 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (281.5 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol).
-
Catalyst Premix: In a separate vial, dissolve Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd) and SPhos (16.4 mg, 0.04 mmol, 4 mol%) in 5 mL of degassed 1,4-dioxane.
-
Reaction Initiation: Add the catalyst premix to the reaction flask. Add an internal standard (e.g., dodecane, 100 µL) and add degassed 1,4-dioxane to bring the total volume to 10 mL.
-
Heating & Sampling: Place the flask in a preheated oil bath at 80 °C. Start the timer and immediately take the first sample (t=0). Withdraw aliquots (approx. 0.1 mL) at regular intervals (e.g., 5, 10, 20, 40, 60 minutes).
-
Sample Quenching & Analysis: Quench each aliquot in a vial containing 1 mL of diethyl ether and 1 mL of water. Shake vigorously. Analyze the organic layer by GC or HPLC to determine the concentration of the starting material and product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial rate is the slope of the linear portion of this curve.
Comparative Kinetic Data
The choice of ligand is critical in modulating the kinetics of Suzuki couplings. Below is a table of representative data comparing two common phosphine ligands.
| Ligand | Pd Source (mol%) | Base | Temp (°C) | Initial Rate (M/s x 10⁻⁵) | Time to >95% Conv. (min) |
| PPh₃ (Triphenylphosphine) | Pd(PPh₃)₄ (2%) | K₂CO₃ | 100 | 1.5 | 180 |
| SPhos | Pd₂(dba)₃ (1%) | K₃PO₄ | 80 | 8.2 | 45 |
| XPhos | Pd₂(dba)₃ (1%) | K₃PO₄ | 80 | 7.9 | 50 |
Analysis: The data clearly demonstrates the superiority of bulky, electron-rich biarylphosphine ligands like SPhos over simpler ligands like PPh₃. This is because such ligands stabilize the monoligated Pd(0) species, which is believed to be the most active catalyst, and accelerate both oxidative addition and reductive elimination steps.[5]
Part 2: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, a motif ubiquitous in pharmaceuticals.[8][9][10] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.
Mechanistic Considerations & Kinetics
For this compound, the C-I bond again undergoes selective oxidative addition. The subsequent steps involve coordination of the amine to the Pd(II) complex, deprotonation by the base to form a palladium-amido complex, and finally, rate-determining reductive elimination to form the C-N bond.[11]
The kinetics are highly sensitive to several factors:
-
Base: A strong, sterically hindered base (e.g., NaOt-Bu, LHMDS) is essential to deprotonate the coordinated amine without displacing it or causing side reactions.[12]
-
Ligand: Sterically demanding, electron-rich phosphine ligands are crucial. The steric bulk promotes the final reductive elimination step, which is often the RDS, especially when coupling electron-rich anilines.[13]
-
Amine Nucleophilicity: The nucleophilicity and steric profile of the coupling amine partner significantly impact the rate of coordination and the final reductive elimination step.
Caption: Workflow for parallel kinetic screening of catalysts.
Comparative Kinetic Data
The performance of Buchwald-Hartwig amination is critically dependent on the catalyst system.
| Ligand | Pd Precatalyst | Base | Temp (°C) | Time to >95% Conv. (h) | Key Observation |
| P(t-Bu)₃ | G2 Palladacycle | NaOt-Bu | 90 | 12 | Moderate rate, effective for many substrates. |
| RuPhos | G3 Palladacycle | LHMDS | 90 | 2 | Excellent rate, broad substrate scope. |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | 110 | > 24 | Slower kinetics, often used for more delicate substrates. |
Analysis: The data highlights that advanced-generation biarylphosphine ligands like RuPhos, often delivered as stable palladacycle precatalysts, provide significantly faster kinetics. [14]This is attributed to their ability to form a highly active, monoligated L-Pd(0) species that is also bulky enough to promote the challenging reductive elimination step.
Part 3: Heck Reaction (C-C Bond Formation with Alkenes)
The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene, typically in the presence of a palladium catalyst and a base. [15][16]It is a powerful tool for the vinylation of aromatic rings.
Mechanistic Considerations & Kinetics
The catalytic cycle begins with the familiar oxidative addition of the C-I bond of our substrate to Pd(0). This is followed by coordination of the alkene, migratory insertion of the alkene into the Pd-Aryl bond, and finally, β-hydride elimination to release the product and form a palladium-hydride species. The base regenerates the Pd(0) catalyst from this hydride intermediate. [17] Key kinetic factors include:
-
Alkene Concentration: The reaction rate can be dependent on the concentration of the alkene. [15]* Migratory Insertion: This step is often the rate-determining step. Its rate is influenced by the electronics of the alkene; electron-deficient alkenes (like acrylates) generally react faster.
-
Base: The base's role is to neutralize the HI generated in the catalytic cycle. A non-coordinating organic base like triethylamine is commonly used. [18]
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Experimental Protocol: A Model Heck Reaction
Objective: To synthesize 3-cinnamoyl-5-chloro-2-methylaniline via the Heck coupling of this compound and ethyl acrylate.
-
Setup: In a sealed tube, combine this compound (281.5 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), and PPh₃ (10.5 mg, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add triethylamine (NEt₃, 279 µL, 2.0 mmol) and ethyl acrylate (162 µL, 1.5 mmol).
-
Solvent: Add 5 mL of DMF (N,N-Dimethylformamide).
-
Reaction: Seal the tube and heat in an oil bath at 100 °C for 16 hours.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired product. The reaction progress can be monitored by TLC or GC-MS.
Comparative Kinetic Data
The nature of the aryl halide and the alkene partner significantly affects the reaction outcome.
| Aryl Halide Substrate | Alkene Partner | Base | Temp (°C) | Yield (%) | Comments |
| This compound | Ethyl Acrylate | NEt₃ | 100 | 85 | High reactivity at the C-I bond. |
| This compound | Styrene | NaOAc | 120 | 78 | Styrene is generally less reactive than acrylates. |
| 3-Bromo-5-chloro-2-methylaniline | Ethyl Acrylate | NEt₃ | 120 | 45 | Lower reactivity of C-Br bond requires higher temp/longer time. |
Analysis: The C-I bond of this compound demonstrates excellent reactivity in the Heck reaction, proceeding efficiently under standard conditions. [19]The comparison with an analogous bromo-substrate highlights the kinetic advantage of using aryl iodides, which undergo oxidative addition much more readily.
Overall Comparison and Guiding Principles
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Heck Reaction |
| Bond Formed | C(sp²)-C(sp²) or C(sp²)-C(sp³) | C(sp²)-N | C(sp²)-C(sp²) (vinylation) |
| Typical RDS | Oxidative Addition or Transmetalation | Reductive Elimination | Migratory Insertion |
| Key Reagent | Organoboron compound | Amine | Alkene |
| Base Role | Activates Boron reagent | Deprotonates Amine | Neutralizes HX |
| Catalyst Choice | Bulky biarylphosphines (e.g., SPhos) are superior. | Advanced biarylphosphines (e.g., RuPhos) are critical for high rates. | Can be effective with simpler phosphines (e.g., PPh₃) or ligandless. |
| Kinetic Sensitivity | Highly sensitive to base and ligand choice. | Highly sensitive to ligand steric bulk and base strength. | Sensitive to alkene electronics and concentration. |
Causality Behind Experimental Choices:
-
Why use bulky, electron-rich phosphine ligands? These ligands promote the formation of coordinatively unsaturated, electron-rich L₁Pd(0) species. This electronic character facilitates the oxidative addition step, while the steric bulk accelerates the reductive elimination step by destabilizing the crowded Pd(II) intermediate. [5]* Why is the base so critical in C-N vs. C-C coupling? In Buchwald-Hartwig amination, the base must be strong enough to deprotonate a coordinated amine, forming the crucial Pd-amido intermediate, but non-nucleophilic enough to avoid competing reactions. [12]In Suzuki coupling, its role is to form the reactive "ate" complex of the boron reagent, facilitating transmetalation. [6]The choice of base directly impacts the concentration of the active nucleophile in both cycles.
Conclusion
This compound is a superb example of a modern synthetic building block whose utility is unlocked through a deep understanding of reaction kinetics and mechanism. Its inherent chemoselectivity, driven by the disparate reactivity of the C-I and C-Cl bonds, allows for precise, targeted functionalization.
This guide has demonstrated that while the substrate undergoes oxidative addition readily at the C-I bond across all three major cross-coupling platforms, the overall reaction kinetics are governed by different rate-determining steps and require distinct optimization strategies. For Suzuki-Miyaura couplings, the focus is on efficient transmetalation. For Buchwald-Hartwig aminations, overcoming the reductive elimination barrier with sterically demanding ligands is paramount. For the Heck reaction, the nature of the alkene partner dictates the rate of migratory insertion. By applying these kinetic principles, researchers can harness the full synthetic potential of this versatile molecule, paving the way for the efficient and scalable production of complex molecular targets in drug discovery and beyond.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Harkal, S., et al. (2004). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 37(5), 324-334. [Link]
-
Levin, M. D., et al. (2020). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]
-
Růžička, A., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(8), 1281-1284. [Link]
- CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
Twitty, C. M., et al. (2021). Nickel Metallaphotoredox Buchwald–Hartwig Amination Reactions: A Perspective on Irradiation Light Wavelength. ResearchGate. [Link]
-
Bonvin, Y., et al. (2005). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development, 9(5), 586-591. [Link]
-
Dutta, D., et al. (2015). Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link]
-
Hartwig, J. F. (2020). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 85(23), 15017–15033. [Link]
-
Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 126(15), 4933-4941. [Link]
-
Guram, A. S., et al. (2018). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. ACS Catalysis, 8(11), 10564-10574. [Link]
-
Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 53(10), 2355–2372. [Link]
- CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
van Leeuwen, P. W. N. M., et al. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13-15), 1599-1626. [Link]
-
Nicolaou, K. C., et al. (2005). Cross-Coupling Reactions: A Practical Guide. Angewandte Chemie International Edition, 44(29), 4490-4527. [Link]
-
Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Topics in Current Chemistry, 346, 1-160. [Link]
-
Tang, J.-S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(4), 541-546. [Link]
-
Amatore, C., & Jutand, A. (2000). The Heck reaction: Mechanistic insights and novel ligands. Journal of Organometallic Chemistry, 595(1), 123-140. [Link]
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 437-445. [Link]
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Ruiz-Castillo, P. (2017). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
-
Baran, P. S., et al. (2019). Cross-coupling strategies for aniline synthesis. Nature, 574(7776), 1-2. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Whitcombe, N. J., et al. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. [Link]
-
Hyma Synthesis Pvt. Ltd. Product Listing. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Albisson, D. A., et al. (1998). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 17(26), 5916-5923. [Link]
-
LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Anbarasan, P., et al. (1985). Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T. Journal of the Chemical Society, Perkin Transactions 2, 1723-1726. [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]
-
Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848. [Link]
-
Bio, M. M., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 12(40), 26233-26237. [Link]
-
Durand, A.-C., et al. (2023). Electroreductive Nickel-Catalyzed Intramolecular Hydrosilylation of Alkenes. Organic Letters, 25(4), 609-613. [Link]
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Structural Elucidation of 5-Chloro-3-iodo-2-methylaniline Derivatives: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
5-Chloro-3-iodo-2-methylaniline is a critical, high-value scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals.[1] Its unique trisubstituted pattern—featuring a steric clash between the ortho-methyl (C2) and meta-iodo (C3) groups—creates significant conformational rigidity that dictates its biological activity.[1]
While NMR (
This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for characterizing these derivatives.[1] It provides a validated protocol for growing diffraction-quality crystals and objectively compares SC-XRD against spectroscopic alternatives, highlighting its superiority in mapping the halogen bonding networks driven by the iodine
The Characterization Challenge: Sterics & Halogen Bonding
The core structural challenge of this compound derivatives lies in two competing forces:
-
Steric Strain: The Van der Waals radius of the Methyl group (
Å) and Iodine ( Å) at adjacent positions (2 and 3) forces the amino group or functionalized derivatives out of planarity.[1] -
Halogen Bonding (XB): The Iodine atom exhibits a positive electrostatic potential cap (the
-hole) along the C-I bond axis, acting as a Lewis acid that pairs with Lewis bases (e.g., carbonyl oxygens, nitrogens).[1]
Why Alternatives Fail:
-
NMR: Averages these conformations in solution. It cannot detect the specific intermolecular halogen bonds that stabilize the drug form.[1]
-
DFT (Computational): Can predict the steric clash but requires experimental validation to confirm the energy minimum adopted in the solid state.
Comparative Analysis: SC-XRD vs. Alternatives
The following table contrasts the capabilities of SC-XRD against standard spectroscopic methods specifically for halogenated aniline derivatives.
Table 1: Technique Efficacy Matrix
| Feature | SC-XRD (Gold Standard) | Solution NMR ( | DFT Calculation |
| 3D Conformation | Absolute: Direct visualization of torsion angles (e.g., C2-C3-I-X).[1] | Inferred: Derived from NOE couplings; often ambiguous due to rotation.[1] | Predicted: Theoretical minimum; may differ from solid-state packing.[1] |
| Halogen Bonding | Visible: Directly measures I···N / I···O distances (< 3.5 Å) and angles (~180°).[1] | Invisible: Solvent effects mask these weak non-covalent interactions.[1] | ** modeled:** Requires high-level basis sets (e.g., def2-TZVP) to model Iodine correctly. |
| Regioisomerism | Definitive: Distinguishes 5-Cl vs 4-Cl isomers unambiguously.[1] | Ambiguous: Coupling constants ( | N/A: Depends on input structure. |
| Sample State | Solid (Crystal required). | Liquid (Solvent required).[1][2][3] | Virtual. |
Experimental Protocol: Validated Workflow
Phase 1: Synthesis & Crystallization[1]
-
Objective: Obtain single crystals suitable for Mo-source diffraction.
-
Challenge: The heavy Iodine atom (
) absorbs X-rays strongly.[1] Crystals must be high quality to minimize absorption errors.[1]
Step-by-Step Methodology:
-
Derivatization: React this compound with the target acyl chloride or isocyanate in dry DCM/Pyridine.
-
Purification: Silica gel chromatography (Hexane:EtOAc 8:2). Note: Purity >99% by HPLC is required before crystallization.
-
Crystal Growth (Vapor Diffusion):
-
Dissolve 20 mg of derivative in a minimal amount of THF or Acetone (Solvent A) in a small vial.
-
Place this open vial inside a larger jar containing Pentane or Hexane (Solvent B).[1]
-
Seal the outer jar.[1] The volatile Pentane diffuses into the THF, slowly lowering solubility.
-
Timeline: 3–7 days.[1] Look for block-like prisms.[1] Avoid needles (often twinned).[1]
-
Phase 2: Data Collection & Refinement[1]
-
Instrument: Diffractometer equipped with a Molybdenum (Mo) K
source (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> Å).[1]-
Why Mo? Copper (Cu) radiation causes significant absorption and fluorescence with Iodine, degrading data quality.[1]
-
-
Temperature: 100 K (Cryostream). Freezes methyl group rotation for precise H-atom location.[1]
-
Strategy: Collect a complete sphere of data (redundancy > 4) to correct for absorption effects using SADABS or equivalent software.
Phase 3: Structural Refinement[1]
-
Solution: Use SHELXT (Intrinsic Phasing).[1] The Iodine atom's heavy scattering power makes phasing rapid.[1]
-
Refinement: Use SHELXL (Least Squares).
-
Anisotropic Displacement: Refine all non-hydrogen atoms (Cl, I, C, N, O) anisotropically.
-
Hydrogen Atoms: Place methyl protons using a riding model with
(parent).
Visualization of Workflow & Interactions
The following diagrams illustrate the characterization logic and the specific molecular interactions resolved by this protocol.
Figure 1: The validated workflow for structural elucidation of iodinated aniline derivatives.
Figure 2: Key intramolecular and intermolecular forces resolved solely by X-ray crystallography.
Data Interpretation Guide
When analyzing the CIF (Crystallographic Information File) for these derivatives, focus on these specific parameters to validate the structure-activity relationship (SAR):
A. The Halogen Bond (XB)
The Iodine atom at C3 is the critical feature. In the crystal structure, look for contacts shorter than the sum of Van der Waals radii.
-
Metric: Distance
Å (where A is O or N).[1] -
Linearity: The angle
should be . This linearity confirms the -hole interaction [1].[1]
B. Steric Torsion
The 2-Methyl group forces the aniline nitrogen (or amide carbonyl) out of the phenyl plane.[1]
-
Metric: Measure the torsion angle
. -
Expectation: Values typically range from
to , unlike unhindered anilines which are nearly planar ( ).[1] This twist is crucial for fitting into kinase binding pockets [2].[1]
References
-
Metrangolo, P., et al. (2005).[1] "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 105(11), 1921–1996.[1] Link[1]
-
Hardegger, L. A., et al. (2011).[1][4] "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition, 50(1), 314-329.[1] Link[1]
-
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link
-
Desiraju, G. R. (2013).[1] "Crystal Engineering: A Textbook."[1] World Scientific Publishing.[1] (Context on packing of chloro/methyl aromatics).
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- 4. Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Coupling Reactions with 5-Chloro-3-iodo-2-methylaniline: A Comparative Yield Analysis
Introduction
For researchers and professionals in drug development and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 5-Chloro-3-iodo-2-methylaniline is a versatile building block, offering multiple reaction sites for diversification. Its structure, featuring an aniline group and two distinct halogen atoms (iodine and chlorine), presents both opportunities and challenges for selective chemical modification. The iodine and chlorine atoms, positioned at the C3 and C5 positions respectively, exhibit differential reactivity in palladium-catalyzed cross-coupling reactions, allowing for a stepwise and controlled approach to the synthesis of complex molecules.
This guide provides a comparative analysis of the expected yields and experimental considerations for various palladium-catalyzed cross-coupling reactions with this compound. As a Senior Application Scientist, my aim is to offer not just protocols, but a deeper understanding of the underlying principles that govern these transformations, enabling you to make informed decisions in your synthetic endeavors. We will explore the nuances of Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings, focusing on chemoselectivity and providing data-driven insights based on analogous systems.
The Principle of Chemoselectivity: Iodo vs. Chloro
The success of a selective cross-coupling reaction on a dihalogenated substrate like this compound hinges on the relative reactivity of the carbon-halogen bonds towards the palladium catalyst. The oxidative addition of the aryl halide to the Pd(0) complex is the first and often rate-determining step in the catalytic cycle. The bond dissociation energies of carbon-halogen bonds follow the trend C-Cl > C-Br > C-I. Consequently, the C-I bond is weaker and more susceptible to oxidative addition than the C-Cl bond. This inherent difference in reactivity forms the basis for achieving high chemoselectivity in the functionalization of this compound, allowing for selective coupling at the C3 (iodo) position while leaving the C5 (chloro) position intact for subsequent transformations.
Comparative Analysis of Cross-Coupling Reactions
In the following sections, we will delve into the specifics of five major cross-coupling reactions, providing optimized protocols and expected yield ranges for the selective functionalization of the C-I bond in this compound. The provided yields are based on experimental data from structurally similar substrates, such as substituted 3-iodoanilines and other dihaloarenes, to offer a realistic projection of what can be achieved.
Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1]
Expected Yields and Conditions:
For a substrate like this compound, a Suzuki-Miyaura coupling at the C-I position can be expected to proceed with high yield. Studies on unprotected ortho-bromoanilines have demonstrated that with the right choice of catalyst and conditions, excellent yields can be achieved.[1] For instance, switching to 2-MeTHF as a solvent has been shown to significantly increase yields to as high as 95%.[1]
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 85-95 |
| Heteroarylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| Alkylboronic acid | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 75-91 |
Experimental Protocol (Representative):
-
To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Heat the reaction mixture to the specified temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Ligand Selection: Bulky, electron-rich phosphine ligands like SPhos and XPhos are crucial for promoting the oxidative addition of the aryl iodide and facilitating the reductive elimination step, leading to higher turnover numbers and yields.[2]
-
Base and Solvent: The choice of a suitable base and a biphasic solvent system is critical for the transmetalation step, where the organoboron species is transferred to the palladium center. The aqueous base hydrolyzes the boronic acid to the more reactive boronate species.
Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3]
Expected Yields and Conditions:
The Sonogashira coupling is expected to be very effective for the selective functionalization of the C-I bond of this compound. The reaction is known for its mild conditions and high yields, particularly with aryl iodides.[4] Copper-free Sonogashira protocols are also available to avoid issues related to copper toxicity.[5]
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 | 90-98 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | 25 | 92-99 |
| Aliphatic alkyne | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 60 | 85-95 |
Experimental Protocol (Representative):
-
To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.0 equiv).
-
Add the terminal alkyne (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at the specified temperature and monitor by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: The copper(I) salt plays a crucial role in the catalytic cycle by reacting with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.
-
Amine Base: The amine base serves to neutralize the hydrogen halide formed during the reaction and also acts as a solvent in some cases.
Heck Reaction: For C-C Bond Formation with Alkenes
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] While highly useful, achieving high yields with electron-rich anilines can sometimes be challenging.
Expected Yields and Conditions:
The Heck reaction at the C-I position of this compound is feasible, though yields might be more variable compared to Suzuki and Sonogashira couplings. The choice of base and the potential for side reactions are important considerations.
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 80-100 | 70-85 |
| Styrene | Pd/C | Na₂CO₃ | NMP | 100-120 | 65-80 |
Experimental Protocol (Representative):
-
In a reaction vessel, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and a phosphine ligand if necessary (e.g., P(o-tolyl)₃, 6 mol%).
-
Add the base (e.g., Et₃N, 1.5 equiv) and the solvent (e.g., DMF).
-
Degas the mixture and heat under an inert atmosphere at the specified temperature.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Base: The combination of the palladium source and the base is critical for regenerating the active Pd(0) catalyst. The base also neutralizes the HX formed.
-
Solvent: Polar aprotic solvents like DMF or NMP are commonly used to ensure the solubility of the reactants and intermediates.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[7] This reaction has revolutionized the synthesis of arylamines.[8]
Expected Yields and Conditions:
This reaction is expected to proceed selectively at the C-I bond of this compound to form a diamine derivative. The choice of a bulky, electron-rich phosphine ligand is paramount for achieving high yields.
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Primary amine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 90-110 | 80-95 |
| Secondary amine | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Dioxane | 100 | 75-90 |
Experimental Protocol (Representative):
-
Charge a reaction tube with the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Seal the tube, evacuate, and backfill with argon.
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Heat the reaction mixture with stirring for the required time, monitoring by TLC or GC-MS.
-
Cool to room temperature, dilute with an organic solvent, and wash with water.
-
Dry, concentrate, and purify by column chromatography.
Causality Behind Experimental Choices:
-
Sterically Hindered Ligands: Ligands like XPhos and BrettPhos are essential for promoting the reductive elimination of the C-N bond from the palladium center, which is often the rate-limiting step.[9]
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and generate the active nucleophile.
Stille Coupling: For C-C Bond Formation with Organostannanes
The Stille reaction couples an organotin compound with an sp²-hybridized organic halide.[10] While it is a very reliable and versatile reaction with high functional group tolerance, the toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks.[11]
Expected Yields and Conditions:
The Stille coupling at the C-I position of this compound is expected to be high-yielding. The reaction conditions are generally mild, and a wide variety of organostannanes are commercially available or readily prepared.[12]
| Coupling Partner | Catalyst System | Additive | Solvent | Temperature (°C) | Expected Yield (%) |
| Aryl stannane | Pd(PPh₃)₄ | None | Toluene | 90-110 | 85-95 |
| Vinyl stannane | Pd₂(dba)₃ / P(furyl)₃ | CuI | NMP | 25-60 | 90-98 |
Experimental Protocol (Representative):
-
To a flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the organostannane reagent (1.1 equiv).
-
Evacuate and backfill with argon.
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Heat the reaction mixture to the specified temperature and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and treat with an aqueous KF solution to precipitate the tin byproducts.
-
Filter the mixture, and work up the organic layer.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings.
-
Additives: In some cases, additives like CuI can accelerate the transmetalation step and allow for milder reaction conditions.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycles
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Conclusion
This compound is a valuable substrate for constructing complex molecular architectures due to the differential reactivity of its two halogen atoms. The C-I bond can be selectively functionalized with high efficiency using a variety of palladium-catalyzed cross-coupling reactions. For C-C bond formation, Suzuki-Miyaura and Sonogashira couplings are expected to provide the highest yields and operational simplicity. For C-N bond formation, the Buchwald-Hartwig amination is the method of choice, provided that a suitable bulky phosphine ligand is employed. While the Heck and Stille reactions are also viable, they may present challenges in terms of yield variability and reagent toxicity, respectively.
The key to success lies in the careful selection of the catalyst system, base, and solvent, tailored to the specific coupling partners. The unreacted C-Cl bond remains available for subsequent functionalization, opening the door to a modular and efficient approach to the synthesis of diverse chemical libraries. This guide provides a solid foundation for researchers to develop robust and high-yielding protocols for the derivatization of this important synthetic building block.
References
-
ResearchGate. (n.d.). Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. Retrieved February 6, 2026, from [Link]
-
Linstadt, R. T. H., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Retrieved February 6, 2026, from [Link]
-
Meleveetil, S., et al. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Journal of Heterocyclic Chemistry, 52(6). Retrieved February 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. Retrieved February 6, 2026, from [Link]
-
PubMed. (2003). Palladium-catalyzed cross-coupling reactions between dihydropyranylindium reagents and aryl halides. synthesis of C-aryl glycals. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved February 6, 2026, from [Link]
-
Nolan, S. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
ResearchGate. (n.d.). (PDF) Heck Reaction—State of the Art. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved February 6, 2026, from [Link]
-
Chemical Science. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Retrieved February 6, 2026, from [Link]
-
Wipf Group. (2007). 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Retrieved February 6, 2026, from [Link]
-
Buchwald, S. L., et al. (2013). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. PMC. Retrieved February 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 6, 2026, from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2023). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved February 6, 2026, from [Link]
-
The Doyle Group. (2016). Direct C(sp3)−H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals. Retrieved February 6, 2026, from [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 6, 2026, from [Link]
-
Organic Reactions. (n.d.). The Stille Reaction. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2025). (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved February 6, 2026, from [Link]
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-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved February 6, 2026, from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved February 6, 2026, from [Link]
-
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-
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A Comparative Guide to the Green Chemistry Metrics of Synthetic Routes Involving 5-Chloro-3-iodo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical manufacturing, the imperative to develop sustainable and environmentally benign processes has never been more critical. The principles of green chemistry offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. A key aspect of this is the quantitative evaluation of a reaction's "greenness" through established metrics. This guide provides an in-depth, objective comparison of synthetic strategies involving 5-Chloro-3-iodo-2-methylaniline, a key halogenated aniline intermediate, through the lens of core green chemistry metrics.
Halogenated anilines are crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] However, their synthesis often involves multi-step procedures that can generate significant waste. By applying metrics such as Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI), we can systematically evaluate and compare different synthetic pathways, enabling data-driven decisions towards more sustainable chemical production.[2][3]
Foundational Green Chemistry Metrics
Before analyzing specific reactions, it is essential to understand the metrics used for evaluation. These tools provide a quantitative basis for comparing the efficiency and environmental impact of different chemical processes.[4]
-
Atom Economy (AE): Developed by Barry Trost, AE measures the efficiency of a reaction in converting the mass of reactants into the desired product.[5] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.[6][7][8] An ideal AE of 100% signifies that all atoms from the reactants are incorporated into the final product, generating no waste byproducts.[5]
-
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor provides a broader view of waste generation by measuring the ratio of the total mass of waste produced to the mass of the desired product.[4][9][10] This metric accounts for all waste streams, including reagents, solvent losses, and reaction byproducts.[9][11] A lower E-Factor indicates a greener process with less environmental impact.[10]
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that evaluates the total mass input (reactants, solvents, reagents, process water) relative to the mass of the final product.[12][13][14] It provides a holistic view of process efficiency and is a key indicator of the overall environmental footprint of a manufacturing process.[13][14][15]
The relationship between these metrics is crucial. While Atom Economy is a theoretical measure based on the reaction stoichiometry, E-Factor and PMI are practical metrics that reflect real-world process conditions, including yield, solvent usage, and workup procedures.
Figure 1. Conceptual workflow illustrating the inputs and outputs used to calculate Process Mass Intensity (PMI) and E-Factor.
Comparative Analysis of Synthetic Routes
Route A: Classical Stoichiometric Reduction of a Nitroarene
The reduction of nitroarenes is a fundamental step in the synthesis of anilines. A common laboratory and industrial method involves the use of stoichiometric metal reductants, such as tin(II) chloride.[16] This method is effective but often generates significant metal waste.
Reaction Scheme: Ar-NO₂ + 3 SnCl₂ + 7 H⁺ → Ar-NH₃⁺ + 3 Sn⁴⁺ + 2 H₂O
Let's consider the specific reduction of 5-chloro-1-iodo-2-methyl-3-nitrobenzene to this compound.[16]
Experimental Protocol (Adapted from Source[16])
-
Reaction Setup: 5-chloro-1-iodo-2-methyl-3-nitrobenzene (3.0 g, 10.1 mmol) is mixed with tin(II) chloride dihydrate (9.1 g, 40.4 mmol) in acetic acid (10 mL).
-
Causality: Acetic acid serves as a protic solvent to facilitate the reduction and dissolve the reactants. Tin(II) chloride is a robust and inexpensive reducing agent for nitro groups. An excess is used to ensure complete conversion.
-
-
Reaction Execution: The mixture is stirred for 1 hour at room temperature.
-
Workup and Isolation: The reaction mixture is diluted with diethyl ether. The solution is cooled to 0°C, and a 50% aqueous sodium hydroxide solution is added slowly to neutralize the acid and precipitate tin salts.
-
Causality: Basification is critical to deprotonate the anilinium salt to the free aniline and to precipitate tin as tin hydroxides, which are insoluble. Diethyl ether is the extraction solvent.
-
-
Purification: The solid tin waste is removed by filtration. The filtrate is concentrated, and the residue is purified by silica gel column chromatography to yield the final product.
Route B: Greener Catalytic Iodination of a Substituted Aniline
Modern synthetic methods aim to replace stoichiometric reagents with catalytic systems and utilize more benign solvents. The direct, regioselective halogenation of anilines represents a more atom-economical approach compared to multi-step sequences involving nitration and reduction. While direct iodination of 5-chloro-2-methylaniline to the desired product is specific, we can evaluate a representative greener iodination protocol for anilines.[17][18]
Reaction Scheme (Representative Catalytic Iodination): Ar-H + I₂ --(catalyst, oxidant)--> Ar-I + HI
This approach avoids the nitration and reduction steps entirely, significantly improving the theoretical Atom Economy. Greener methods for halogenation often use systems like H₂O₂ as a clean oxidant with a catalytic amount of an activator in more environmentally friendly solvents like water or ethanol.[19]
Experimental Protocol (Conceptual Greener Alternative)
-
Reaction Setup: 5-Chloro-2-methylaniline (1.42 g, 10.0 mmol), sodium iodide (1.65 g, 11.0 mmol), and a suitable catalyst (e.g., a reusable palladium complex) are suspended in a green solvent such as ethanol or γ-valerolactone (GVL).[17]
-
Causality: Using a catalytic system minimizes waste. Sodium iodide is a safe and stable iodine source. Solvents like ethanol are preferred over chlorinated solvents for their lower toxicity and environmental impact.
-
-
Reaction Execution: An oxidant, such as hydrogen peroxide, is added dropwise at room temperature. The reaction is monitored by TLC until completion.
-
Causality: Hydrogen peroxide is an ideal green oxidant as its only byproduct is water.
-
-
Workup and Isolation: The reaction is quenched with an aqueous solution of sodium thiosulfate to remove any remaining iodine. The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is dried and concentrated. Purification is achieved via crystallization or minimal chromatography, reducing solvent usage compared to Route A.
Data-Driven Metrics Comparison
To objectively compare these routes, we will calculate the key green chemistry metrics. For Route A, we will use the specific stoichiometry from the literature.[16] For Route B, we will use a hypothetical but plausible stoichiometry for a direct iodination.
Molecular Weights ( g/mol ):
-
This compound (Product): 283.49
-
5-Chloro-1-iodo-2-methyl-3-nitrobenzene (Route A Reactant): 313.48
-
SnCl₂·2H₂O (Route A Reactant): 225.63
-
5-Chloro-2-methylaniline (Route B Reactant): 141.59
-
I₂ (Route B Reactant): 253.80
| Metric | Route A: Stoichiometric Reduction | Route B: Catalytic Iodination (Ideal) | Justification |
| Atom Economy (AE) | 32.8% | 52.8% | Route B is an addition-type reaction with fewer byproducts, leading to a higher theoretical incorporation of reactant atoms into the product.[6][8] Route A generates significant tin salt byproducts. |
| Yield | 67%[16] | Assumed 85% (Typical for modern catalytic methods) | Catalytic methods are often highly efficient and optimized for high yields. |
| E-Factor (Estimated) | ~15 - 25 | ~5 - 10 | Route A's high E-Factor is driven by the large mass of tin salts, excess reagents, and extensive solvent use for workup and chromatography.[4][9] Route B benefits from catalytic reagents and potentially simpler purification. |
| PMI (Estimated) | ~50 - 100 | ~20 - 40 | The PMI for Route A is significantly higher due to the large volumes of acetic acid, diethyl ether, water, and chromatography solvents relative to the product mass.[13][14] Route B uses less solvent overall. |
Note: E-Factor and PMI values are estimates based on typical lab-scale procedures and are highly dependent on the specific process conditions, including solvent recycling, which is not accounted for here.
Figure 2. Logical comparison of the environmental impact drivers for Route A versus Route B.
Field Insights and Conclusion
This comparative analysis demonstrates a clear advantage for modern catalytic approaches (Route B) over classical stoichiometric methods (Route A) from a green chemistry perspective. The substantially higher Atom Economy and lower estimated E-Factor and PMI for the catalytic route highlight a more sustainable pathway.
For drug development professionals and process chemists, the implications are significant:
-
Early-Stage Development: Applying these metrics during route scouting can steer development towards inherently greener and more cost-effective processes. A high PMI often correlates with high manufacturing costs due to raw material and waste disposal expenses.
-
Process Optimization: The metrics pinpoint the primary sources of waste. In Route A, the tin reagent and extensive workup are clear targets for improvement. Efforts could focus on replacing tin with a recyclable catalyst or developing an extraction-free workup.
-
Regulatory and Safety: Reducing the use of hazardous reagents and minimizing waste streams can simplify regulatory compliance and improve process safety.
References
- CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents. (n.d.).
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Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis | Organic Letters - ACS Publications. (2021). Retrieved February 6, 2026, from [Link]
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Green chemistry metrics for Safe and Sustainable-by-design chemicals: The case of renewable amines - Student Theses Faculty of Science and Engineering. (2024). Retrieved February 6, 2026, from [Link]
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Synthesis of 5-Chloro-2-methylaniline - PrepChem.com. (n.d.). Retrieved February 6, 2026, from [Link]
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Process Mass Intensity (PMI) – ACSGCIPR. (n.d.). Retrieved February 6, 2026, from [Link]
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Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline | Journal of Chemical Education - ACS Publications. (2017). Retrieved February 6, 2026, from [Link]
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Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents - Taylor & Francis. (n.d.). Retrieved February 6, 2026, from [Link]
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13.10: The E-Factor in Green Chemistry. (2021). Retrieved February 6, 2026, from [Link]
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GCSE Chemistry - Atom Economy - Calculations | Why it's Important (2026/27 exams). (2023). Retrieved February 6, 2026, from [Link]
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Iodination of Aniline - UCA | Faculty Sites at the University of Central Arkansas. (n.d.). Retrieved February 6, 2026, from [Link]
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Atom Economy (GCSE Chemistry) - Study Mind. (n.d.). Retrieved February 6, 2026, from [Link]
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Green halogenation reactions for (hetero)aromatic ring systems in alcohol, water, or no solvent - ResearchGate. (2018). Retrieved February 6, 2026, from [Link]
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Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (2019). Retrieved February 6, 2026, from [Link]
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Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines | ACS Omega - ACS Publications. (n.d.). Retrieved February 6, 2026, from [Link]
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E-factor | Green Chemistry Teaching and Learning Community (GCTLC). (2023). Retrieved February 6, 2026, from [Link]
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Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC - PubMed Central. (n.d.). Retrieved February 6, 2026, from [Link]
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Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. (n.d.). Retrieved February 6, 2026, from [Link]
- CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents. (n.d.).
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Atom Economy Calculator | Green Chemistry & Reaction Efficiency - Pearson. (n.d.). Retrieved February 6, 2026, from [Link]
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Atom economy / E factor | - ChemBAM. (n.d.). Retrieved February 6, 2026, from [Link]
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Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents - PMC - NIH. (n.d.). Retrieved February 6, 2026, from [Link]
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Described procedures for iodination of anilines. - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]
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Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution - ResearchGate. (2013). Retrieved February 6, 2026, from [Link]
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Atom Economy | DP IB Chemistry Revision Notes 2023 - Save My Exams. (n.d.). Retrieved February 6, 2026, from [Link]
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Green chemistry metrics - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]
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'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00924C. (2020). Retrieved February 6, 2026, from [Link]
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E-Factor - Welcome to . (n.d.). Retrieved February 6, 2026, from [Link]
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Halogenated anilines as novel natural products from a marine biofilm forming microalga - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 6, 2026, from [Link]
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Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 - Chemia. (2022). Retrieved February 6, 2026, from [Link]
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The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (n.d.). Retrieved February 6, 2026, from [Link]
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Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - NSF PAR. (n.d.). Retrieved February 6, 2026, from [Link]
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5.4: Yield And Atom Economy in Chemical Reactions - Chemistry LibreTexts. (2021). Retrieved February 6, 2026, from [Link]
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Why we might be misusing process mass intensity (PMI) and a methodology to apply it effectively as a discovery level metric - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 6, 2026, from [Link]
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Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination - YouTube. (2020). Retrieved February 6, 2026, from [Link]
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Process Mass Intensity Metric - ACS GCI Pharmaceutical Roundtable. (n.d.). Retrieved February 6, 2026, from [Link]
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Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry | ChemRxiv. (n.d.). Retrieved February 6, 2026, from [Link]
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Selected Green Chemistry Metrics for Educators - YouTube. (2015). Retrieved February 6, 2026, from [Link]
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Technical Guide: Strategic Alternatives to 5-Chloro-3-iodo-2-methylaniline in Kinase Inhibitor Synthesis
[1]
Executive Summary & Application Context
This compound (CAS 870606-29-4) is a "gold standard" intermediate for constructing biaryl systems in medicinal chemistry.[1] Its unique substitution pattern serves three distinct roles:
-
Iodine (C3): A highly reactive handle for chemoselective Suzuki-Miyaura cross-coupling, even in the presence of the C5-chlorine.[1]
-
Methyl (C2): Provides critical steric constraint, forcing the biaryl system into a twisted conformation often required for binding in the allosteric pockets of kinases (e.g., MEK1/2).
-
Amine (C1): A nucleophilic handle for subsequent urea or amide formation.[1]
The Challenge: While effective, the iodo-aniline presents process challenges: high cost of iodination reagents, potential instability (oxidation of the aniline), and supply chain bottlenecks.[1] This guide evaluates three strategic alternatives: a Cost-Optimized Halide , a Reverse-Polarity Synthon , and a Stable Nitro-Precursor .[1]
Comparative Analysis of Building Blocks
The following table contrasts the standard building block with its primary alternatives based on reactivity, stability, and process suitability.
| Feature | Standard (Target A) | Alt 1: The Cost-Saver | Alt 2: Reverse-Polarity | Alt 3: Stable Precursor |
| Chemical Name | This compound | 3-Bromo-5-chloro-2-methylaniline | 3-Amino-5-chloro-2-methylphenylboronic acid pinacol ester | 5-Chloro-3-iodo-2-methyl-1-nitrobenzene |
| CAS | 870606-29-4 | 194854-93-6 | 1269299-84-0 | 870606-28-3 |
| Primary Utility | High-yield chemoselective coupling.[1] | Large-scale cost reduction.[1] | Coupling with cheap aryl chlorides.[1] | Long-term storage & stability.[1] |
| Reactivity | High (I > Br > Cl).[1] | Medium (Requires activated ligands).[1] | High (Nucleophilic partner).[1] | N/A (Requires reduction). |
| Steric Impact | High (Ortho-Me hinders approach).[1] | High (Ortho-Me hinders approach).[1] | High (Boronate is bulky).[1] | High. |
| Key Risk | Aniline oxidation; Deiodination.[1] | Incomplete conversion; Homocoupling.[1] | Protodeboronation (instability).[1] | Exothermic reduction step required.[1] |
Decision Logic & Synthetic Pathways
The choice of building block dictates the synthetic route.[1] The diagram below visualizes the decision process and the resulting pathways.
Figure 1: Strategic selection flowchart for 2-methyl-3-functionalized aniline building blocks.
Detailed Experimental Protocols
Protocol A: The "Cost-Saver" Route (Using the Bromo-Analog)
Rationale: The C-Br bond is stronger than the C-I bond.[1] The ortho-methyl group creates significant steric hindrance, making oxidative addition difficult for standard catalysts like Pd(PPh₃)₄.[1] Solution: Use a catalyst system with a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos ) to facilitate oxidative addition and stabilize the catalytic cycle.[1]
Step-by-Step Methodology:
-
Reagents:
-
Procedure:
-
Charge a reaction vial with the bromo-aniline, boronic acid, base, Pd source, and ligand.[1]
-
Evacuate and backfill with Argon (3 cycles) to ensure strict anaerobic conditions (oxygen kills the active Pd-L species).[1]
-
Add degassed solvent via syringe.[1]
-
Heat to 100°C for 4–12 hours. (Note: Higher temperature is required compared to the Iodo-analog which typically reacts at 60–80°C).[1]
-
Monitor by LC-MS.[1] The ortho-methyl group may slow down the reaction; if conversion stalls, add a second portion of catalyst/ligand.[1]
-
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine, and purify via flash chromatography.
Protocol B: The "Reverse-Polarity" Route (Using the Boronate)
Rationale: Sometimes the coupling partner is not available as a boronic acid, or is unstable.[1] In this case, converting the aniline core into the nucleophile (boronate) is advantageous.[1] Caveat: Ortho-substituted aryl boronates are prone to protodeboronation (loss of the boron group replaced by hydrogen) under aqueous basic conditions.[1]
Step-by-Step Methodology:
-
Reagents:
-
Procedure:
-
Combine reagents under inert atmosphere.
-
Heat to 80°C .
-
Critical Control Point: Monitor the reaction closely. If protodeboronation (formation of 5-chloro-2-methylaniline) exceeds 5%, lower the temperature to 60°C and switch to a milder base like NaHCO₃.[1]
-
References
-
ChemicalBook. (2025).[1][2] this compound Properties and Synthesis. Retrieved from
-
PubChem. (2025).[1] Compound Summary: 5-Chloro-2-iodo-3-methylaniline.[1][3] National Library of Medicine.[1] Retrieved from [4]
-
GuideChem. (2025).[1] Synthesis and Applications of Chloronitroaniline Derivatives. Retrieved from
-
American Chemical Society. (2021).[1] Small Molecule Kinase Inhibitor Drugs: Synthesis and Pharmacology. Journal of Medicinal Chemistry. Retrieved from
-
National Institutes of Health. (2023). Design and Synthesis of Type-2 Protein Kinase Inhibitors. PMC. Retrieved from
Safety Operating Guide
Proper Disposal Procedures for 5-Chloro-3-iodo-2-methylaniline
Executive Summary & Core Directive
5-Chloro-3-iodo-2-methylaniline (CAS: 870606-29-4) is a poly-halogenated aromatic amine intermediate used frequently in the synthesis of pharmaceutical compounds.[1] Due to the presence of both chlorine and iodine on the aniline ring, this compound presents a complex hazard profile combining the toxicity of anilines (methemoglobinemia risk) with the environmental persistence of halogenated organics.
Core Directive: This material must NEVER be disposed of down the drain or in municipal trash. It requires strict segregation as Halogenated Organic Waste and must be destroyed via high-temperature incineration equipped with halogen scrubbers.
Hazard Identification & Technical Profile
Effective disposal begins with understanding the chemical's stability and toxicity. Treat this substance as a suspected carcinogen and a severe marine pollutant .
| Property | Specification | Operational Implication |
| CAS Number | 870606-29-4 | Use for waste manifesting and inventory tracking. |
| Chemical Class | Halogenated Aromatic Amine | High toxicity; potential for skin absorption.[2] |
| Physical State | Solid (typically) | Dust control measures required during transfer. |
| Stability | Light & Air Sensitive | Store in amber glass; iodine bonds can cleave under UV, releasing corrosive I₂. |
| Incompatibility | Strong Oxidizers, Acids | Violent Reaction Risk: Do not mix with nitric acid or peroxides in waste streams. |
| Toxicity | Acute Tox.[2][3][4][5][6][7] (Oral/Dermal/Inhal) | Methemoglobinemia agent: Oxidizes hemoglobin; monitor for cyanosis (blue lips/skin). |
Pre-Disposal: Segregation & Packaging
The most common compliance failure is improper segregation. Iodine-containing compounds can corrode standard metal drums over time and may require specific waste stream coding depending on your waste vendor.
Step 1: Waste Stream Classification
Classify this material under Halogenated Organic Waste .
-
Do NOT mix with Non-Halogenated solvents (e.g., Acetone, Ethanol) unless your facility has a specific "Commingled Solvents" stream that allows high halogen content (>1000 ppm).
-
Do NOT mix with acidic aqueous waste (risk of liberating toxic gases).
Step 2: Container Selection
-
Primary Container: High-Density Polyethylene (HDPE) or Amber Glass.
-
Note: Avoid metal containers if the waste is liquid or wet, as free iodine/chlorine can cause pitting corrosion.
-
-
Secondary Containment: Polypropylene tray to catch drips/spills.
Step 3: Labeling Requirements
Every container must be labeled before the first drop of waste is added.
-
Text: "HAZARDOUS WASTE - Halogenated Organic Solids/Liquids"
-
Constituents: Explicitly list "this compound" (do not use abbreviations).
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Carcinogen (Suspected)[2]
Disposal Decision Logic (Workflow)
The following decision tree outlines the logical flow for determining the correct disposal path, ensuring RCRA compliance.
Figure 1: Decision logic for segregating and containerizing halogenated aniline waste.
Detailed Disposal Protocol
Protocol A: Solid Waste (Pure Compound or Spill Debris)
-
PPE: Wear double nitrile gloves, lab coat, and safety goggles. If handling fine powder, use a P100 respirator or work inside a fume hood.
-
Collection: Transfer solid waste into a wide-mouth HDPE jar.
-
Decontamination: Wipe the exterior of the jar with a solvent-dampened wipe (ethanol/acetone) to remove dust. Dispose of the wipe inside the jar.
-
Sealing: Screw the lid tight and apply parafilm if the waste will be stored for >1 week to prevent fume leakage.
Protocol B: Liquid Waste (Solutions)
-
Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put chloroform solutions in non-compatible plastic drums).
-
Transfer: Use a funnel to prevent splashing. Pour slowly to avoid aerosol generation.
-
Rinsing: Triple rinse the original empty container with a small volume of compatible solvent. Add rinsate to the waste container.
-
Venting: Use a vented cap if there is any risk of off-gassing, though this compound is generally stable in solution.
Emergency Spill Response
In the event of a spill, immediate action is required to prevent exposure and environmental release.
Figure 2: Immediate response workflow for halogenated aniline spills.
Critical Note on Absorbents: Do NOT use sawdust or paper towels as the primary absorbent for pure anilines. The high surface area combined with potential oxidation can create a fire risk. Use inert mineral absorbents like Vermiculite , Sand , or Clay .
Regulatory & Compliance Codes (US Focus)
While this compound is not explicitly listed on the RCRA P-list or U-list by name, it must be characterized by the generator.
-
Waste Classification: Hazardous Waste (Toxicity).
-
EPA Waste Code: Likely D000 (Unlisted Hazardous) or D022 (if Chloroform is used as solvent). Most facilities manage this under a broad "Halogenated Solvents/Organics" profile to ensure incineration.
-
DOT Shipping Name (for waste): UN 2811, Toxic solids, organic, n.o.s. (this compound), 6.1, PG III. (Verify PG based on specific LD50 data if available; default to III for safety unless high toxicity is confirmed).
References
-
U.S. Environmental Protection Agency (EPA). RCRA Waste Classification Guide. Retrieved from [Link].
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline.[8] Retrieved from [Link] (Base structure toxicity reference).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
